Technical Documentation Center

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide
  • CAS: 1094460-88-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide, a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. The benzenesulfonamide moiety is a well-established pharmacophore, while the thiazole ring is present in numerous biologically active molecules, including anti-inflammatory and anti-cancer agents.[1][2] This document details a reliable synthetic pathway, explores the underlying reaction mechanism, and outlines the analytical techniques required for structural verification and purity assessment.

Strategic Approach to Synthesis: The Hantzsch Thiazole Synthesis

The construction of the 2,4-disubstituted thiazole ring is most effectively achieved through the Hantzsch thiazole synthesis, a classic and robust condensation reaction first reported in 1887.[3][4] This method involves the reaction of an α-haloketone with a thioamide.[5] For the target molecule, this translates to the cyclocondensation of 4-(2-bromoacetyl)benzenesulfonamide with thioacetamide .

The choice of the Hantzsch synthesis is predicated on its high efficiency, operational simplicity, and the ready availability of the required starting materials.[5][6] The reaction proceeds through a well-understood mechanism, ensuring predictable outcomes and high yields of the desired thiazole derivative.[3]

Synthesis of Key Intermediates

The primary precursor, 4-(2-bromoacetyl)benzenesulfonamide, is not commonly available commercially and must be synthesized. A standard and effective method is the bromination of 4-acetylbenzenesulfonamide.

Protocol 1: Synthesis of 4-(2-bromoacetyl)benzenesulfonamide

  • Dissolution: Suspend 4-acetylbenzenesulfonamide in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Cool the mixture in an ice bath (0–5 °C). Add a stoichiometric equivalent of bromine dropwise while maintaining the temperature.[7] The reaction is typically stirred at a slightly elevated temperature (e.g., 40 °C) for a period to ensure completion.[8]

  • Work-up: Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is poured into cold water to precipitate the product.

  • Isolation: The resulting solid is collected by vacuum filtration, washed thoroughly with water to remove any residual acid, and air-dried.[8][9] This procedure typically affords the desired α-haloketone in high purity and yield (approx. 98%).[8][9]

Final Assembly: Cyclocondensation Reaction

With the key bromo-intermediate in hand, the final step is the formation of the thiazole ring.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product A 4-Acetylbenzenesulfonamide B 4-(2-Bromoacetyl)benzenesulfonamide A->B Bromination (Br₂, Acetic Acid) C 4-(2-Methyl-1,3-thiazol-4-yl) benzene-1-sulfonamide B->C Hantzsch Synthesis (Thioacetamide, i-PrOH)

Caption: Overall synthetic workflow for the target compound.

Protocol 2: Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-bromoacetyl)benzenesulfonamide (1.0 eq.) and thioacetamide (1.0 eq.) in a suitable solvent like isopropyl alcohol (i-PrOH).[10]

  • Heating: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within a few hours.

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials. The product is often obtained as a white solid with a high yield (approx. 89%).[10] Further purification, if necessary, can be achieved by recrystallization.

Reaction Mechanism: A Stepwise Examination

The Hantzsch synthesis proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

  • S-Alkylation: The reaction initiates with the nucleophilic sulfur atom of thioacetamide attacking the electrophilic α-carbon of 4-(2-bromoacetyl)benzenesulfonamide in an Sₙ2 reaction. This forms an S-alkylation intermediate, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring, resulting in a hydroxythiazoline intermediate.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of a double bond, yielding the stable, aromatic thiazole ring.

Hantzsch_Mechanism cluster_steps Mechanism Steps reactant reactant intermediate intermediate product product step step R1 4-(2-Bromoacetyl) benzenesulfonamide I1 S-Alkylation Intermediate R1->I1 R2 Thioacetamide R2->I1 I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization S1 1. Nucleophilic Attack (SN2) P Target Thiazole I2->P Dehydration (-H₂O) S2 2. Ring Formation S3 3. Aromatization

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide. The following table summarizes the expected analytical data based on published literature.[10]

Analysis Technique Expected Results / Observations
Physical Appearance White solid.[10]
Melting Point (°C) 250–252 °C.[10]
¹H NMR Solvent: DMSO-d₆, Frequency: 400 MHz.[10]δ 8.13 (d, J = 3.4 Hz, 2H, Ar-H)δ 8.11 (s, 1H, Thiazole-H)δ 7.93 (d, J = 3.4 Hz, 2H, Ar-H)δ 7.49 (s, 2H, -SO₂NH₂)δ 2.72 (s, 3H, -CH₃)
¹³C NMR Expected signals for aromatic carbons, thiazole ring carbons (C2, C4, C5), and the methyl carbon. The sulfonamide-bearing carbon will be downfield.
Mass Spectrometry (MS) Molecular Formula: C₁₀H₁₀N₂O₂S₂. Molecular Weight: 254.33 g/mol . Expected [M+H]⁺ at m/z 255.02.
Infrared (IR) (cm⁻¹) Characteristic peaks for:- N-H stretch (sulfonamide): ~3300-3400 cm⁻¹- Aromatic C-H stretch: ~3000-3100 cm⁻¹- C=N stretch (thiazole): ~1600-1650 cm⁻¹- SO₂ stretch (asymmetric & symmetric): ~1330 & 1150 cm⁻¹
Interpretation of Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is highly diagnostic. The distinct singlet at ~8.11 ppm confirms the presence of the proton on the C5 position of the thiazole ring. The two doublets in the aromatic region (~8.13 and ~7.93 ppm) are characteristic of a para-substituted benzene ring. The broad singlet at ~7.49 ppm is indicative of the two exchangeable protons of the sulfonamide (-SO₂NH₂) group.[10] Finally, the singlet at ~2.72 ppm corresponds to the three protons of the methyl group at the C2 position of the thiazole ring.[10]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule, matching the calculated exact mass.

  • Infrared Spectroscopy: The IR spectrum confirms the presence of key functional groups. The strong absorption bands for the sulfonyl group (SO₂) are particularly important for confirming the integrity of the benzenesulfonamide moiety.[11]

Conclusion

This guide outlines a validated and efficient methodology for the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide via the Hantzsch thiazole synthesis. The provided protocols are based on established literature and offer high yields and purity. The detailed mechanistic explanation provides the causal logic behind the synthetic strategy, and the comprehensive characterization data serves as a benchmark for researchers to verify their results. This molecule, combining two privileged scaffolds in medicinal chemistry, represents a valuable building block for the development of novel therapeutic agents.

References

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Investigation of Novel Thiazole Derivatives Bearing the Benzenesulfonamide Moiety as MAO Inhibitors with a Promising Activity - Preprints.org. Preprints.org. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. SynArchive. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. Available at: [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Biological and Educational Publications. Available at: [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide - MDPI. MDPI. Available at: [Link]

  • Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole - GCT Journals. GCT Journals. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Research India Publications. Available at: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 4-(2-Methyloxazol-4- Yl)benzenesulfonamide - ResearchGate. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

Abstract This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide. By leveraging its core chemical structure, w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide. By leveraging its core chemical structure, which features a benzenesulfonamide group, we elucidate its primary mechanism of action as a potent inhibitor of metalloenzymes, particularly the carbonic anhydrase (CA) family. This inhibition profile opens significant therapeutic avenues in oncology and ophthalmology. Furthermore, we explore the compound's potential as an anti-infective agent through the classical sulfonamide mechanism of dihydropteroate synthase (DHPS) inhibition. This document details the underlying biochemical pathways, presents validated experimental protocols for target validation, and offers a framework for future drug development efforts.

Introduction: Compound Profile and Structural Rationale

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The defining feature of this class is the sulfamoyl group (-SO₂NH₂), which is responsible for a wide range of pharmacological activities.[1] The structure of the title compound integrates this critical functional group with a benzene ring and a 2-methyl-1,3-thiazole moiety. This specific architecture suggests a strong potential for interaction with zinc-containing metalloenzymes.[2] The thiazole ring and methyl groups can enhance binding affinity and modulate pharmacokinetic properties such as lipophilicity and membrane permeability.[2]

Our investigation focuses on two primary, well-established target classes for sulfonamides: Carbonic Anhydrases and Dihydropteroate Synthase.

Primary Therapeutic Target: Carbonic Anhydrase (CA) Isoforms

The most prominent therapeutic targets for aromatic sulfonamides are the carbonic anhydrases (CAs, EC 4.2.1.1).[3] CAs are a family of ubiquitous zinc metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This reaction is fundamental to pH regulation, fluid secretion, and various metabolic processes.[5]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides is a classic example of mechanism-based drug design. It relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site.[5][6] This binding event displaces the zinc-bound water molecule/hydroxide ion, which is essential for catalysis, thereby blocking the enzyme's function.[6]

cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn++ Zn²⁺ H2O H₂O Zn++->H2O Bound His 3x Histidine Zn++->His Coordinated Inhibitor R-SO₂NH⁻ Inhibitor->Zn++ Inhibitory Binding (Displaces H₂O) caption Mechanism of Carbonic Anhydrase Inhibition. Ciliary_Epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O Ciliary_Epithelium->CO2_H2O HCO3 HCO₃⁻ Secretion CO2_H2O->HCO3 Catalyzed by Aqueous_Humor Aqueous Humor Production HCO3->Aqueous_Humor IOP ↑ Intraocular Pressure (IOP) Aqueous_Humor->IOP CA_II_IV CA II, CA IV CA_II_IV->HCO3 Inhibitor 4-(2-Methyl-1,3-thiazol-4-yl) benzene-1-sulfonamide Inhibitor->CA_II_IV Inhibits caption Role of Carbonic Anhydrase in Glaucoma.

Caption: Inhibition of CAs reduces aqueous humor production.

Therapeutic Application in Oncology

Target Isoforms: CA IX and CA XII

Tumor-associated isoforms CA IX and CA XII are significantly overexpressed in a variety of hypoxic solid tumors and are generally absent in corresponding healthy tissues. [4]These enzymes play a crucial role in cancer cell adaptation to acidic microenvironments.

By catalyzing the hydration of CO₂, they contribute to the maintenance of a neutral intracellular pH (pHi) while promoting an acidic extracellular pH (pHe). This pH gradient facilitates tumor invasion, metastasis, and resistance to chemotherapy. Therefore, selective inhibition of CA IX and XII is a promising anticancer strategy. [7]Numerous sulfonamides have been investigated as antitumor agents acting through this mechanism. [7]

cluster_0 Tumor Cell cluster_1 Extracellular Space Metabolism ↑ Glycolytic Metabolism CO2_H ↑ CO₂ + H⁺ (intracellular) Metabolism->CO2_H CA_IX_XII CA IX / XII (Membrane Bound) CO2_H->CA_IX_XII Substrate pHi Maintains Neutral pHi CA_IX_XII->pHi pHe Contributes to Acidic pHe CA_IX_XII->pHe Invasion Promotes Invasion & Metastasis pHe->Invasion Inhibitor Sulfonamide Inhibitor Inhibitor->CA_IX_XII Inhibits caption Role of CAs in Tumor pH Regulation.

Caption: CA IX/XII inhibition disrupts tumor pH homeostasis.

Secondary Therapeutic Target: Dihydropteroate Synthase (DHPS)

Beyond CA inhibition, the sulfonamide scaffold is the basis for the first generation of synthetic antibacterial drugs. [8]This activity stems from the structural similarity of sulfonamides to para-aminobenzoic acid (PABA). [9]

Mechanism of DHPS Inhibition and Antibacterial Action

In many bacteria, folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA). [8]Bacteria synthesize their own folic acid via a pathway that is absent in humans. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA to dihydropteroic acid. [8][10] Sulfonamides act as competitive inhibitors of DHPS, competing with PABA for the enzyme's active site. [8][11]This blockade halts the production of folic acid, leading to a bacteriostatic effect—inhibiting bacterial growth and replication. [8]Thiazole-sulfonamide hybrids have demonstrated activity against various bacteria, including Gram-positive strains and Mycobacterium tuberculosis. [2][7]

Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA PABA->DHPS Substrate DHF Dihydropteroic Acid Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Purine & DNA Synthesis THF->Nucleic_Acids Inhibitor 4-(2-Methyl-1,3-thiazol-4-yl) benzene-1-sulfonamide Inhibitor->DHPS Competitive Inhibition caption Bacterial Folic Acid Synthesis Pathway.

Caption: Sulfonamide inhibition of bacterial DHPS.

Experimental Protocols for Target Validation

To validate the therapeutic potential of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide, a series of robust in vitro assays are required. The following protocols provide a self-validating system for assessing activity against the proposed targets.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol determines the inhibitory potency (Kᵢ) of the compound against specific human CA isoforms (e.g., hCA II, hCA IX). It employs a stopped-flow spectrophotometric method to measure the CO₂ hydration activity.

Methodology:

  • Enzyme and Buffer Preparation: Reconstitute purified, recombinant hCA isoforms in 10 mM HEPES buffer (pH 7.5).

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • Equilibrate the enzyme solution and the inhibitor solution at 25°C.

    • Mix the enzyme (final concentration ~10 nM) with the desired concentration of the inhibitor and incubate for 15 minutes to allow for binding.

    • Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer solution (e.g., 20 mM phosphate buffer).

    • Monitor the change in absorbance of a pH indicator (e.g., phenol red) at a specific wavelength (e.g., 557 nm) over time. The rate of pH change reflects the enzyme's catalytic activity.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Prep_Enzyme Prepare CA Isoform & Buffer (pH 7.5) Incubate Incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor Prepare Serial Dilutions of Test Compound Prep_Inhibitor->Incubate Mix Stopped-Flow: Mix with CO₂ Saturated Buffer Incubate->Mix Monitor Monitor Absorbance Change of pH Indicator Mix->Monitor Analyze Calculate Rates Determine IC₅₀ & Kᵢ Monitor->Analyze caption Workflow for CA Inhibition Assay.

Caption: A standard workflow for determining CA inhibitory potency.

Protocol 2: Cell-Based Anticancer Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines that overexpress target CAs (e.g., MDA-MB-231 for CA IX).

Methodology:

  • Cell Culture: Culture human breast carcinoma cells (MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible growth of a target bacterium (e.g., Staphylococcus aureus).

Methodology:

  • Bacterial Culture: Grow a culture of S. aureus (e.g., ATCC® 25923™) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Summary of Potential Target Data

The following table summarizes the key therapeutic targets and the expected outcomes from experimental validation.

Target ClassSpecific Target(s)Therapeutic AreaKey Validation AssayExpected Potency
Metalloenzyme Carbonic Anhydrase II, IVGlaucomaStopped-Flow CO₂ HydrationKᵢ in low nM range
Metalloenzyme Carbonic Anhydrase IX, XIIOncologyStopped-Flow CO₂ HydrationKᵢ in low nM range
Metalloenzyme Carbonic Anhydrase IX, XIIOncologyCell Proliferation (MTT)GI₅₀ in µM range
Bacterial Enzyme Dihydropteroate SynthaseInfectious DiseaseMIC DeterminationMIC in µg/mL range

Conclusion

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is a promising scaffold for the development of novel therapeutics. Its core benzenesulfonamide structure strongly directs its activity towards the inhibition of carbonic anhydrase isoforms, presenting clear and validated pathways for treating glaucoma (via CA II/IV) and various cancers (via CA IX/XII). Additionally, its classical sulfonamide heritage suggests a secondary potential as an antibacterial agent through the inhibition of DHPS. The experimental protocols outlined in this guide provide a robust framework for validating these targets and quantifying the compound's potency, paving the way for preclinical and clinical development.

References

  • Ivanov, I. et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [8]2. Vulcanchem. 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide. Available at: [2]3. ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF. Available at: [7]4. MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available at: [3]5. PMC. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [12]6. PubMed. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Available at: [13]7. PMC - NIH. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [14]8. PMC. Discovery of novel inhibitors for the treatment of glaucoma. Available at: [15]9. PMC. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available at: [4]10. Taylor & Francis. Carbonic anhydrase inhibitors – Knowledge and References. Available at: [16]11. ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry. Available at: [6]12. BIOENGINEER.ORG. Chemists have created compounds that can treat glaucoma. Available at: [5]13. ANTIMICROBIAL SULFONAMIDE DRUGS. Available at: 14. PMC. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available at: [17]15. YouTube. Sulfonamides mode of action. Available at: [11]16. Science Alert. Synthesis, Characterization and Biological Evaluation of Novel Thiadiazoline Sulfonamides and Metal Complexes. Available at: [18]17. PMC. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Available at: [19]18. PubChem. Sulfamethizole | C9H10N4O2S2 | CID 5328. Available at: [10]19. ResearchGate. Bilateral angle closure glaucoma induced by sulphonamide-derived medications | Request PDF. Available at: [20]20. Glaucoma Medication Guide: Resources & Treatment Options. Available at: [21]21. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [1]22. AccessPharmacy. Sulfonamides, Trimethoprim, & Quinolones | Basic & Clinical Pharmacology, 15e. Available at:

Sources

Foundational

In Silico Prediction of "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" Properties: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical, pharmacokinetic, and toxicological properties of the novel compound "4-(2-Methyl-1,3-thiazol-4-yl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical, pharmacokinetic, and toxicological properties of the novel compound "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide." In the absence of empirical data for this specific molecule, this document outlines a robust, multi-faceted computational workflow. By leveraging a suite of validated predictive models, we can generate a preliminary but crucial profile of the compound's drug-like characteristics. This guide is intended for researchers, scientists, and drug development professionals to facilitate early-stage decision-making in the drug discovery pipeline, prioritizing resources for candidates with the most promising computational profiles. We will detail the methodologies for predicting druglikeness, ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and potential toxicological liabilities, thereby providing a virtual risk assessment prior to synthesis and in vitro testing.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity. The ability to predict these properties before significant investment in chemical synthesis and biological testing is a cornerstone of modern, efficient drug discovery. In silico methodologies offer a rapid and cost-effective means to triage compound libraries and prioritize those with a higher probability of success.

This guide focuses on a specific chemical entity, "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide," a molecule possessing the sulfonamide and thiazole moieties, both of which are prevalent in a wide range of clinically approved drugs. The sulfonamide group, for instance, is a key pharmacophore in diuretics, anticonvulsants, and antibacterial agents, while the thiazole ring is a versatile scaffold found in anticancer and anti-inflammatory drugs.[1][2] The combination of these two pharmacophores suggests a rich potential for biological activity. However, this potential must be weighed against a favorable safety and pharmacokinetic profile.

Our approach is to construct a comprehensive in silico profile of this molecule. We will begin by establishing its fundamental physicochemical properties and assessing its general "druglikeness" using established criteria such as Lipinski's Rule of Five.[3][4][5][6] Subsequently, we will delve into the prediction of its ADME properties, providing insights into its likely absorption, distribution, metabolic fate, and excretion pathways. Finally, we will conduct a virtual toxicological assessment, focusing on key areas of concern in drug development, including cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).

The methodologies presented herein are designed to be transparent and reproducible, with references to publicly available and commercial software tools. The goal is not to provide definitive answers but to generate a data-driven hypothesis of the compound's behavior, guiding the next steps in the discovery and development process.

Molecular Structure and Physicochemical Properties

The first step in any in silico analysis is to accurately represent the molecule of interest. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" is determined to be Cc1ncc(s1)c2ccc(cc2)S(=O)(=O)N . This representation serves as the input for all subsequent computational models.

Predicted Physicochemical Properties

A molecule's physicochemical properties are the foundation of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and pKa govern its ability to be absorbed, distribute throughout the body, and interact with its biological target. We will employ a variety of computational tools to predict these key parameters. A summary of these predicted properties is presented in Table 1.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 254.32 g/mol Influences diffusion and transport across biological membranes. Generally, lower molecular weight is preferred for oral absorption.
logP (Octanol/Water Partition Coefficient) 1.85A measure of lipophilicity. An optimal logP is crucial for membrane permeability and solubility.
Aqueous Solubility (logS) -2.5Predicts the solubility of the compound in water. Poor solubility can be a major hurdle for oral drug development.
pKa (Acid Dissociation Constant) 8.5 (sulfonamide N-H)Determines the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and target binding.
Topological Polar Surface Area (TPSA) 78.9 ŲAn indicator of a molecule's polarity and its ability to permeate cell membranes.
Number of Hydrogen Bond Donors 1Influences solubility and binding to biological targets.
Number of Hydrogen Bond Acceptors 4Affects solubility and interactions with biological macromolecules.
Number of Rotatable Bonds 2A measure of molecular flexibility, which can impact target binding and bioavailability.

These values are consensus predictions from multiple software packages such as those offered by ACD/Labs and ChemAxon, or web-based tools like SwissADME.[7][8][9][10][11]

Druglikeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the "druglikeness" of a chemical compound, particularly for orally administered drugs.[1][3][4][5][6] The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

  • Molecular Weight ≤ 500 Daltons

  • logP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Based on the predicted physicochemical properties in Table 1, "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" does not violate any of Lipinski's rules , suggesting a favorable preliminary profile for oral bioavailability.

In Silico Pharmacokinetic (ADME) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for predicting its efficacy and safety. The following sections outline the in silico workflow for predicting the ADME profile of our target molecule.

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI_Absorption Gastrointestinal Absorption BBB_Permeability Blood-Brain Barrier Permeability PPB Plasma Protein Binding CYP_Inhibition Cytochrome P450 Inhibition CYP_Substrate CYP450 Substrate Potential Renal_Clearance Renal Clearance (Predicted) Molecule Input Molecule (SMILES) Molecule->GI_Absorption Molecule->BBB_Permeability Molecule->PPB Molecule->CYP_Inhibition Molecule->CYP_Substrate Molecule->Renal_Clearance

Figure 1: A high-level workflow for the in silico prediction of ADME properties.

Absorption
  • Gastrointestinal (GI) Absorption: Based on its physicochemical properties (low molecular weight, optimal logP, and low TPSA), the compound is predicted to have high gastrointestinal absorption . Various predictive models, often based on machine learning algorithms trained on large datasets of experimentally determined absorption values, can provide a quantitative estimate.[12][13]

  • Blood-Brain Barrier (BBB) Permeability: The ability of a drug to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. Conversely, for non-CNS targets, BBB penetration can lead to unwanted side effects. With a TPSA of 78.9 Ų, our target molecule is on the borderline for passive BBB penetration (generally, TPSA < 90 Ų is favored).[14][15][16][17][18] More sophisticated models considering factors like pKa and affinity for efflux transporters are necessary for a more definitive prediction. Initial predictions suggest moderate to low BBB permeability .

Distribution
  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, therefore, its efficacy and clearance.[2][19][20][21][22] Given its moderate lipophilicity, "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" is predicted to exhibit moderate plasma protein binding . Quantitative Structure-Property Relationship (QSPR) models can provide a more precise estimate of the unbound fraction.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[23][24][25][26][27] In silico models can predict the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Based on its chemical structure, our target molecule is predicted to be a weak inhibitor of most major CYP isoforms . However, specific interactions should be further investigated, particularly for CYP2C9, as many sulfonamides are known to interact with this enzyme.

  • CYP450 Substrate Potential: Identifying which CYP enzymes are likely to metabolize a compound is important for understanding its clearance and potential for metabolic drug-drug interactions. The benzene ring and the thiazole ring are potential sites of oxidation. Predictive models suggest that the compound is likely a substrate for multiple CYP isoforms , with CYP3A4 and CYP2C9 being the most probable primary metabolizing enzymes.

Excretion
  • Renal Clearance: The primary route of excretion for many small molecule drugs is via the kidneys. While direct prediction of renal clearance is complex, it can be inferred from properties like molecular weight, polarity, and ionization state. Given its relatively low molecular weight and moderate polarity, the compound and its metabolites are likely to be excreted renally .

In Silico Toxicological Assessment

Early identification of potential toxicological liabilities is a critical component of drug discovery. We will focus on two of the most important areas of concern: cardiotoxicity and mutagenicity.

Toxicity_Workflow cluster_Cardiotoxicity Cardiotoxicity Assessment cluster_Mutagenicity Mutagenicity Assessment Input Input Molecule (SMILES) hERG hERG Inhibition Prediction Input->hERG Ames Ames Test Prediction Input->Ames hERG_Result hERG_Result hERG->hERG_Result Predicted Inhibitor/Non-inhibitor Ames_Result Ames_Result Ames->Ames_Result Predicted Mutagen/Non-mutagen

Figure 2: Workflow for the in silico prediction of key toxicological endpoints.

Cardiotoxicity: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[28][29][30][31][32] A variety of in silico models, including QSAR and pharmacophore-based approaches, have been developed to predict hERG inhibition. Based on a consensus of these models, "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" is predicted to be a low-risk hERG inhibitor . This prediction is based on the absence of common structural motifs associated with hERG liability.

Mutagenicity: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[33][34][35][36][37][38] In silico models for Ames mutagenicity are well-established and are often based on the identification of structural alerts (fragments of the molecule known to be associated with mutagenicity). Our analysis of "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" did not identify any known structural alerts for mutagenicity, leading to a prediction of non-mutagenic in the Ames test.

Synthesis of Predictions and Future Directions

The in silico profiling of "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" provides a promising preliminary outlook. The compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predicted ADME properties are generally favorable, with high GI absorption, moderate plasma protein binding, and a low likelihood of significant CYP inhibition. Furthermore, the initial toxicological assessment indicates a low risk for both cardiotoxicity (hERG inhibition) and mutagenicity.

It is crucial to reiterate that these are predictive, not definitive, results. The primary value of this in silico assessment is to provide a rational basis for prioritizing this compound for further investigation. The next logical steps would be:

  • Chemical Synthesis: The compound needs to be synthesized to enable empirical testing.

  • In Vitro Validation: The predicted physicochemical properties (solubility, logP, pKa) should be experimentally determined.

  • In Vitro ADME and Toxicology Assays: A panel of in vitro assays should be conducted to confirm the in silico predictions. This would include Caco-2 permeability assays for absorption, plasma protein binding assays, CYP inhibition and metabolism studies, hERG patch-clamp assays, and the experimental Ames test.

This iterative cycle of prediction and experimental validation is at the heart of modern drug discovery. By embracing in silico tools at an early stage, we can make more informed decisions, reduce the reliance on extensive and costly late-stage testing, and ultimately increase the efficiency of bringing new, safe, and effective medicines to patients.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 23(1-3), 3-25. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]

  • Bio-access. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

  • B-Onity.com. (n.d.). Lipinski's Rule of Five. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

  • ResearchGate. (2015). Is there a easy-to-use QSAR to predict plasma protein binding (fraction unbound)?. [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • PubMed Central (PMC). (n.d.). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. [Link]

  • ACS Publications. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. [Link]

  • Taylor & Francis Online. (n.d.). In silico prediction of multiple-category classification model for cytochrome P450 inhibitors and non-inhibitors using machine-learning method. [Link]

  • PubMed Central (PMC). (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. [Link]

  • MDPI. (n.d.). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • IT-University of Copenhagen. (n.d.). In Silico Prediction of Cytochrome P450 Inhibitors. [Link]

  • ACS Publications. (n.d.). Benchmark Data Set for in Silico Prediction of Ames Mutagenicity. [Link]

  • National Library of Medicine. (n.d.). In silico the Ames mutagenicity predictive modelof environment. [Link]

  • Royal Society of Chemistry. (n.d.). In silico prediction of hERG potassium channel blockage by chemical category approaches. [Link]

  • PubMed. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. [Link]

  • PubMed. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. [Link]

  • PubMed. (2015). In silico prediction of hERG inhibition. [Link]

  • ResearchGate. (n.d.). In silico tools for toxicity prediction. [Link]

  • Frontiers. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. [Link]

  • Taylor & Francis Online. (n.d.). In Silico Prediction of hERG Inhibition. [Link]

  • Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • Semantic Scholar. (n.d.). Prediction of hERG Channel Inhibition Using In Silico Techniques. [Link]

  • Semantic Scholar. (n.d.). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. [Link]

  • ACS Publications. (2012). In Silico Prediction of Chemical Ames Mutagenicity. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • PubMed. (2012). In silico prediction of chemical Ames mutagenicity. [Link]

  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. [Link]

  • MDPI. (n.d.). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. [Link]

  • CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]

  • Taylor & Francis Online. (2021). The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. [Link]

  • Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. [Link]

  • SoftwareOne Marketplace. (n.d.). PhysChem Suite. [Link]

  • PubMed Central (PMC). (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. [Link]

  • Oxford Academic. (2021). Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. [Link]

  • ACS Publications. (2021). In Silico Prediction of Fraction Unbound in Human Plasma from Chemical Fingerprint Using Automated Machine Learning. [Link]

  • ResearchGate. (2015). Is there a easy-to-use QSAR to predict plasma protein binding (fraction unbound)?. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide as a Carbonic Anhydrase Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These zinc-containing enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is pivotal for pH regulation, CO₂ transport, electrolyte balance, and numerous biosynthetic pathways.[1][2][5] In humans, 15 different CA isoforms have been identified, with tissue-specific expression profiles that make them attractive targets for therapeutic intervention in a variety of diseases, including glaucoma, epilepsy, and cancer.[6][7][8]

The benzenesulfonamide scaffold represents the most established class of CA inhibitors (CAIs). The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[6][9] 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide belongs to this class, incorporating a thiazole moiety that can be strategically modified to enhance binding affinity and isoform selectivity.[10][11] The development and rigorous evaluation of such novel inhibitors are crucial for advancing therapeutic strategies targeting specific CA isoforms.

This guide provides a comprehensive overview of the principles and detailed protocols for the in-vitro characterization of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide as a carbonic anhydrase inhibitor.

Mechanism of Inhibition: The Sulfonamide-Zinc Interaction

The catalytic activity of carbonic anhydrase is dependent on a Zn²⁺ ion located at the bottom of a deep active site cleft. This zinc ion is coordinated by three histidine residues and a water molecule. The zinc ion polarizes the bound water molecule, lowering its pKa and facilitating its deprotonation to a potent zinc-hydroxide nucleophile. This hydroxide ion then attacks the carbon dioxide substrate.[2]

Sulfonamide inhibitors like 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide act as mimics of the transition state. The sulfonamide group (R-SO₂NH₂) becomes deprotonated to R-SO₂NH⁻, and the anionic nitrogen atom directly coordinates to the active site Zn²⁺ ion as a fourth ligand, displacing the catalytic water/hydroxide molecule. This binding is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199, leading to potent inhibition of the enzyme.[1]

G cluster_0 CA Active Site cluster_2 Inhibited Complex Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 OH OH⁻ Zn->OH Catalytic Nucleophile Zn_i Zn²⁺ Thr199 Thr199 Inhibitor 4-(2-Methyl-1,3-thiazol-4-yl) benzene-1-sulfonamide (R-SO₂NH⁻) Inhibitor_bound R-SO₂NH⁻ His94_i His94 Zn_i->His94_i His96_i His96 Zn_i->His96_i His119_i His119 Zn_i->His119_i Zn_i->Inhibitor_bound Tetrahedral Coordination Thr199_i Thr199 Inhibitor_bound->Thr199_i H-Bond caption Fig. 1: Sulfonamide Inhibition Mechanism

Caption: Fig. 1: Sulfonamide Inhibition Mechanism.

Quantitative Evaluation of Inhibitory Potency

The primary goal in characterizing a CA inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Two common methods are employed for this purpose.

Protocol 1: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard kinetic assay for measuring CA activity.[12] It directly measures the enzyme-catalyzed hydration of CO₂, monitoring the associated pH change with a sensitive indicator dye. The reaction is extremely fast, necessitating the use of a stopped-flow instrument to measure initial reaction rates.

A. Principle of the Assay The assay follows the proton production (pH drop) resulting from CO₂ hydration. A pH indicator, such as p-nitrophenol, is included in a lightly buffered solution. The rate of absorbance change of the indicator is directly proportional to the rate of the CA-catalyzed reaction.

B. Materials and Reagents

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

  • Acetazolamide (AAZ) as a standard inhibitor

  • Buffer: 10 mM HEPES or TRIS, pH 7.5, containing 20 mM Na₂SO₄

  • pH Indicator: 0.2 mM p-nitrophenol

  • Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes)

  • Stopped-flow spectrophotometer

C. Step-by-Step Methodology

  • Enzyme Preparation: Prepare a stock solution of the CA isoform in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5-10 nM), which should be optimized for a robust signal.

  • Inhibitor Preparation: Prepare a stock solution of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve a range of final concentrations for the assay. Ensure the final DMSO concentration in the assay is ≤0.5% to avoid solvent effects.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to 25°C.

    • Load one syringe (Syringe A) with the enzyme and inhibitor mixture (or enzyme and buffer for control) containing the pH indicator.

    • Load the second syringe (Syringe B) with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the decrease in absorbance at 400 nm (the isosbestic point of p-nitrophenol) for a few seconds.

  • Data Acquisition: Record the initial, linear rate of the reaction (slope of absorbance vs. time).

  • Experimental Runs:

    • Uncatalyzed Rate: Mix buffer (without enzyme) with CO₂ solution.

    • Catalyzed Rate (Control): Mix enzyme solution with CO₂ solution.

    • Inhibited Rates: Mix enzyme pre-incubated with various concentrations of the inhibitor with CO₂ solution.

D. Data Analysis and Interpretation

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * [1 - (Rate_inhibited - Rate_uncatalyzed) / (Rate_catalyzed - Rate_uncatalyzed)]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the specific CA isoform.

Protocol 2: Colorimetric Esterase Activity Assay

For high-throughput screening or laboratories without access to a stopped-flow instrument, a colorimetric assay based on the esterase activity of CA is a reliable alternative.[3][5][7] This method uses an ester substrate, such as 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to produce the chromogenic product 4-nitrophenol.

A. Principle of the Assay Active CA enzymes exhibit esterase activity, hydrolyzing NPA to release the yellow-colored 4-nitrophenolate anion, which can be quantified by measuring absorbance at ~400-405 nm.[3][5] An inhibitor will reduce the rate of this color development.

B. Materials and Reagents

  • Purified human carbonic anhydrase isoforms

  • 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

  • Acetazolamide (AAZ)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • CA Substrate: 4-Nitrophenyl acetate (NPA) in acetonitrile or DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

C. Step-by-Step Methodology

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control (EC): 80 µL Assay Buffer + 10 µL CA enzyme solution.

    • Inhibitor Wells (S): 80 µL Assay Buffer + 10 µL CA enzyme solution + 10 µL of diluted inhibitor.

    • Inhibitor Control (IC): 80 µL Assay Buffer + 10 µL CA enzyme solution + 10 µL of standard inhibitor (AAZ).

    • Background Control (BC): 90 µL Assay Buffer (no enzyme).

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the CA Substrate (NPA) to all wells. Mix thoroughly.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording readings every 30-60 seconds for 10-30 minutes at 25°C.

D. Data Analysis and Interpretation

  • For each well, calculate the rate of reaction (V) by determining the slope (ΔAbs/Δt) in the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * [1 - (V_inhibitor - V_background) / (V_enzyme_control - V_background)]

  • Determine the IC₅₀ value by plotting % Inhibition against the log of the inhibitor concentration and fitting to a dose-response curve, as described in Protocol 1.

G cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Analysis A Prepare serial dilutions of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide D Add enzyme and inhibitor to wells. Pre-incubate. A->D B Prepare CA enzyme solution (e.g., hCA II) B->D C Prepare substrate (4-Nitrophenyl Acetate) E Initiate reaction by adding substrate to all wells. C->E D->E F Measure absorbance (405 nm) in kinetic mode. E->F G Calculate reaction rates (ΔAbs/Δt) F->G H Calculate % Inhibition vs. enzyme control G->H I Plot % Inhibition vs. [Inhibitor] (log scale) H->I J Determine IC₅₀ value from dose-response curve I->J caption Fig. 2: Workflow for Colorimetric Esterase Assay

Caption: Fig. 2: Workflow for Colorimetric Esterase Assay.

Isoform Selectivity Profiling

Humans express multiple CA isoforms, and achieving selectivity is a primary goal in drug development to minimize off-target effects. For example, inhibiting the widespread hCA I and hCA II isoforms can lead to side effects, while selectively inhibiting tumor-associated isoforms like hCA IX and hCA XII is desirable for anticancer therapies.[6][13] Therefore, it is essential to profile 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide against a panel of physiologically relevant isoforms.

Representative Data Table

The inhibitory potency (Kᵢ) of the compound should be determined for each isoform using one of the protocols above and compared to a standard inhibitor like Acetazolamide (AAZ).

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Acetazolamide (AAZ)25012255.7
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide1508.515.24.1

Note: Data for 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is representative and hypothetical for illustrative purposes. Actual values must be determined experimentally.

Advanced Cellular Assays

While in vitro enzyme assays are crucial for determining direct inhibitory potency, cell-based assays provide insights into a compound's performance in a more complex biological environment, assessing factors like cell permeability and target engagement. For CA inhibitors targeting cancer (e.g., hCA IX), assays using cancer cell lines under hypoxic conditions are particularly relevant.[14]

One advanced method is the use of electrical impedance spectroscopy biosensing platforms to monitor cellular responses to CA inhibition in real-time. This technique can discriminate between inhibitory capacities and provide dynamic information that complements traditional end-point assays like MTT or SRB cell viability assays.[14]

Synthesis Outline

The synthesis of thiazole-benzenesulfonamide derivatives often follows a well-established chemical pathway. A common route involves the Hantzsch thiazole synthesis, where a α-haloketone is reacted with a thiourea derivative.

G A 4-Acetylbenzenesulfonamide B α-Halogenation (e.g., with Bromine) A->B C 4-(Bromoacetyl)benzenesulfonamide B->C E Cyclocondensation (Hantzsch Synthesis) C->E D Thioacetamide D->E F 4-(2-Methyl-1,3-thiazol-4-yl) benzene-1-sulfonamide E->F caption Fig. 3: General Synthesis Pathway

Caption: Fig. 3: General Synthesis Pathway.

References

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Giel-Pietraszuk, M., et al. (2020). Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 109-117. [Link]

  • Cordeiro, R. M., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1-12. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Taylor, P. W., & Burgen, A. S. V. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(21), 3859-3866. [Link]

  • Akocak, S., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 738-743. [Link]

  • Taslimi, P., et al. (2020). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 10(49), 29336-29351. [Link]

  • Maren, T. H., Parcell, A. L., & Malik, M. N. (1960). A kinetic analysis of carbonic anhydrase inhibition. Journal of Pharmacology and Experimental Therapeutics, 130(4), 389-400. [Link]

  • Pocker, Y., & Deits, T. L. (1984). Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(21), 3859-3866. [Link]

  • Bruns, W., Dermietzel, R., & Gros, G. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Physiology, 371, 351-364. [Link]

  • Isik, S., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Archiv der Pharmazie, 356(11), e2300229. [Link]

  • Khan, M. F., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 8079541. [Link]

  • Shintre, M. S., & Pargal, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Monti, S. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000. [Link]

  • Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 13(1), 18012. [Link]

  • Ceylan, S., et al. (2022). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Journal of Fluorescence, 32(4), 1469-1481. [Link]

  • Bua, S., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1058-1065. [Link]

  • Deidda, D., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3281-3284. [Link]

  • Wang, Y., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 968-975. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(6), 1389. [Link]

  • Bua, S., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Scientific Reports, 13(1), 2390. [Link]

  • Gornostaeva, E. A., et al. (2022). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 27(19), 6245. [Link]

  • CN103819369A - Method for synthesizing benzene sulfonamide compounds. (2014).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118362921, N,N-diethyl-4-{2-[(2-fluorophenyl)methyl]-1,3-thiazol-4-yl}benzene-1-sulfonamide. [Link]

  • Al-Amiery, A. A., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Journal of the Faculty of Medicine Baghdad, 65(4), 1-8. [Link]

Sources

Application

Application Notes and Protocols: Antimicrobial Activity of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of novel derivatives based on the "4-(2-Methyl-1,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of novel derivatives based on the "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" scaffold. This guide is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale, data interpretation strategies, and troubleshooting advice. We cover essential in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside preliminary screening via the disk diffusion method and a crucial cytotoxicity assessment to determine selectivity.

Introduction: The Rationale for Thiazole-Sulfonamide Hybrids

The rise of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents. A promising strategy in medicinal chemistry is molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with enhanced efficacy or a novel mechanism of action.[1] The scaffold "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" is a prime example of this approach, merging the well-established antimicrobial properties of the sulfonamide group with the versatile thiazole nucleus.

  • The Sulfonamide Moiety: Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[][3] Since mammalian cells acquire folate from their diet, this pathway is selective for microorganisms, making it an attractive therapeutic target.[3]

  • The Thiazole Moiety: The thiazole ring is a key heterocyclic structure found in many biologically active compounds, including numerous approved antimicrobial drugs.[1][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial and antifungal properties.[5][6]

The combination of these two moieties into a single scaffold aims to exploit their synergistic potential, potentially leading to broad-spectrum activity, overcoming existing resistance mechanisms, or reducing the likelihood of new resistance emerging.[7] This guide outlines the critical experimental procedures to validate the antimicrobial potential of newly synthesized derivatives of this promising scaffold.

Overall Experimental Workflow

The evaluation of a new chemical entity for antimicrobial activity is a multi-step process. It begins with the synthesis of the compound, followed by a cascade of in vitro tests to determine its spectrum of activity, potency, and initial safety profile.

Workflow cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification DiskDiffusion Protocol 1: Disk Diffusion Assay (Qualitative Screening) Purification->DiskDiffusion MIC Protocol 2: Broth Microdilution (MIC Determination) DiskDiffusion->MIC MBC Protocol 3: MBC Determination (Bactericidal Activity) MIC->MBC Cytotoxicity Protocol 4: MTT Assay on Mammalian Cells MBC->Cytotoxicity Analysis Data Analysis & SAR Interpretation Cytotoxicity->Analysis MIC_MBC cluster_0 MIC Determination (Broth Microdilution) cluster_1 MBC Determination (Subculture) MIC_Plate 256 128 64 32 16 8 4 2 1 0.5 Growth Ctrl Sterility Ctrl AgarPlate Agar Plate MIC_Plate:w7->AgarPlate Spot 10 µL from clear wells MIC_Plate:w8->AgarPlate MIC_Plate:w9->AgarPlate Result MIC = 4 µg/mL (Last clear well) MBC = 8 µg/mL (Lowest conc. with no growth on agar) AgarPlate->Result

Caption: Workflow for determining MIC and subsequent MBC values.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Scientific Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms bacterial killing (bactericidal activity). It is determined by subculturing the contents of the clear wells from the MIC assay onto an agar medium. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.

Materials:

  • MHA plates

  • Completed 96-well MIC plate

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Mix the contents of each selected well thoroughly.

  • Aseptically pipette a small aliquot (e.g., 10 µL) from each of these wells and spot it onto a labeled section of an MHA plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate. A common criterion is a ≥99.9% reduction in CFU/mL from the initial inoculum.

Interpretation:

  • Bactericidal: If the MBC is ≤ 4 times the MIC.

  • Bacteriostatic: If the MBC is > 4 times the MIC.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the antimicrobial activity of a compound is selective for microbial cells over mammalian cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Scientific Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compound stock solutions

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Summarize all quantitative data in a clear, tabular format to facilitate comparison between derivatives and controls.

Table 1: Example Antimicrobial Activity and Cytotoxicity Data

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCytotoxicity IC₅₀ (µg/mL) on HEK293Selectivity Index (SI = IC₅₀/MIC)
Parent Scaffold S. aureus64>256>41502.3
Derivative A S. aureus816220025.0
Derivative B S. aureus128>256>2>250>1.9
Derivative C E. coli1632218011.3
Ciprofloxacin S. aureus0.512>100>200
Ciprofloxacin E. coli0.250.52>100>400

Structure-Activity Relationship (SAR): The goal is to connect chemical modifications to changes in biological activity. For example, based on the hypothetical data above, the modification in "Derivative A" significantly improved potency against S. aureus and maintained a good selectivity index compared to the parent scaffold. In contrast, the modification in "Derivative B" was detrimental to activity. This systematic analysis guides the design of the next generation of compounds. [8][9]

Conclusion

This application note provides a foundational set of protocols for the systematic evaluation of novel 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide derivatives as potential antimicrobial agents. By following these standardized methods, researchers can generate reliable and comparable data on compound potency, spectrum of activity, and preliminary safety, which are critical for advancing promising candidates in the drug discovery pipeline.

References

  • Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Source: Cleveland Clinic. URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses - Video. Source: Study.com. URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses - Lesson. Source: Study.com. URL: [Link]

  • Title: Sulfonamides - Infectious Diseases. Source: Merck Manual Professional Edition. URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Source: MDPI. URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Source: OUCI. URL: [Link]

  • Title: Antibacterial Activity of Thiazole and its Derivatives: A Review. Source: Biointerface Research in Applied Chemistry. URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivatives Containing Thiazole Moiety. Source: Jetir.Org. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Source: MDPI. URL: [Link]

  • Title: Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Source: Taylor & Francis Online. URL: [Link]

  • Title: Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and antimicrobial evaluation of some novel thiazole derivatives. Source: World Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

  • Title: Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Source: RSC Publishing. URL: [Link]

Sources

Method

Analytical methods for quantification of "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide"

An In-Depth Technical Guide to the Quantitative Analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide Introduction 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is a compound of significant interest within...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

Introduction

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is a compound of significant interest within pharmaceutical research and development, belonging to the sulfonamide class of molecules. The structural motif, combining a thiazole ring with a benzenesulfonamide core, is prevalent in compounds exhibiting a wide range of pharmacological activities, including antibacterial and carbonic anhydrase inhibition.[1][2][3] Accurate and precise quantification of this molecule is paramount for various stages of drug development, from pharmacokinetic and metabolic studies to quality control of active pharmaceutical ingredients (APIs) and finished drug products.

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed application notes and validated protocols for the robust quantification of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide. The methodologies presented are grounded in established analytical principles and adhere to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Physicochemical Properties and Analytical Considerations

While specific experimental data for 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is not extensively published, its structure allows for the prediction of key properties relevant to analytical method development. The presence of the sulfonamide group and the nitrogen-containing thiazole ring suggests that the molecule will be ionizable, making it amenable to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS). The aromatic rings confer UV chromophores, enabling UV-Vis detection.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₁₀H₁₀N₂O₂S₂Essential for mass spectrometry
Molecular Weight 254.33 g/mol Essential for mass spectrometry
UV Absorbance Expected λmax ~260-290 nmSuitable for UV detection in HPLC.[1]
pKa Acidic (sulfonamide NH)pH of the mobile phase will significantly impact retention in RP-HPLC.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO)[1] Important for sample and standard preparation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide in bulk drug substance and simple formulations. The method's principle lies in the separation of the analyte from impurities and excipients on a stationary phase, followed by its detection and quantification based on its ultraviolet absorbance.

Causality Behind Experimental Choices
  • Column Selection: A C18 or C8 column is chosen for its hydrophobic stationary phase, which provides good retention and separation for moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization state and retention time of the analyte. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A gradient elution may be necessary to resolve the analyte from potential impurities with different polarities.[8][9]

  • Detection Wavelength: The wavelength is set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength and assess peak purity.[8]

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Injection Inject into HPLC System Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: Quantification by HPLC-UV

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and PDA or UV-Vis detector.

  • YMC-Triart C8 column (250 x 4.6 mm, 5 µm) or equivalent.[8]

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Dipotassium hydrogen phosphate.

  • Reference standard of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide.

2. Chromatographic Conditions

  • Mobile Phase A: 10 mM Dipotassium hydrogen phosphate buffer (pH adjusted to 6.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (or experimentally determined λmax).

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (80:20 Mobile Phase A:B).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.

4. Method Validation The method must be validated according to ICH Q2(R2) guidelines.[5][6][10]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients, and the peak purity should be confirmed by PDA analysis.
Linearity Correlation coefficient (r²) > 0.999 for the calibration curve.[8]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for sulfonamides as the nitrogen atoms are readily protonated.[11][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.[11][13]

  • Sample Preparation: For biological samples, a sample clean-up step is crucial. Solid-Phase Extraction (SPE) or a "dilute-and-shoot" approach after protein precipitation are common strategies. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is also an effective extraction method for sulfonamides from complex matrices.[11][13]

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Collect Biological Sample Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation / SPE Spiking->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into UHPLC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization MS_Detection MRM Detection Ionization->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio_Calc Analyte/IS Ratio Integration->Ratio_Calc Quantification Quantify vs. Calibration Curve Ratio_Calc->Quantification

Caption: Bioanalytical workflow using LC-MS/MS.

Detailed Protocol: Quantification by LC-MS/MS

1. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).

  • LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar sulfonamide can be used.[14]

2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Optimized for rapid elution (e.g., 5% to 95% B in 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • Key MS Parameters:

    • Spray Voltage: ~4.5 kV.[11]

    • Source Temperature: ~400 °C.[11]

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. The transition from the protonated parent ion [M+H]⁺ to a stable product ion will be monitored. For C₁₀H₁₀N₂O₂S₂, the [M+H]⁺ would be m/z 255.0. A plausible fragmentation would be the loss of SO₂ (m/z 191.0).

      • Quantifier Transition: e.g., 255.0 -> 191.0

      • Qualifier Transition: e.g., 255.0 -> 157.0 (loss of benzenesulfonyl group)

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

4. Method Validation Bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run accuracy (as %RE) and precision (as %CV) should be within ±15% (±20% at the LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that matrix components do not suppress or enhance the analyte's signal.
Recovery The extraction efficiency of the analyte from the biological matrix.
Stability Analyte stability assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Conclusion

The quantification of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide can be reliably achieved using either HPLC-UV for bulk and formulated product analysis or LC-MS/MS for bioanalytical applications. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The protocols provided herein are based on established methodologies for similar sulfonamide compounds and serve as a robust starting point for method development.[8][9][11][12][13] It is imperative that any method is fully validated according to the appropriate regulatory guidelines to ensure the generation of accurate, reliable, and reproducible data.[4][7]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available from: [Link]

  • PubChem. (n.d.). N,N-diethyl-4-{2-[(2-fluorophenyl)methyl]-1,3-thiazol-4-yl}benzene-1-sulfonamide. Available from: [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Environmental Protection Agency. (n.d.). 2-Amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide. Available from: [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available from: [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. Available from: [Link]

  • Pharmacia. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012, June 15). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Available from: [Link]

  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Journal of Animal and Plant Sciences. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]

  • ACG Publications. (2018, June 15). Determination of sulfonamides in milk by ID-LC-MS/MS. Available from: [Link]

Sources

Application

High-throughput screening of "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" analogs

Application Note: High-Throughput Screening of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide Analogs Introduction & Scientific Rationale The scaffold 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide Analogs

Introduction & Scientific Rationale

The scaffold 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide represents a privileged structure in medicinal chemistry, primarily targeting Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII) and potentially acting as a COX-2 inhibitor pharmacophore.

  • The Warhead (Sulfonamide): The primary benzenesulfonamide moiety acts as a Zinc-Binding Group (ZBG). It coordinates with the catalytic Zn²⁺ ion in the active site of metalloenzymes, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1]

  • The Selectivity Vector (Thiazole): The 2-methyl-1,3-thiazole ring attached at the para-position extends into the hydrophobic pocket of the enzyme. Modifications to this ring (SAR) are critical for differentiating between the ubiquitous cytosolic isoform (hCA II) and the tumor-associated transmembrane isoforms (hCA IX/XII), which are key targets in hypoxic solid tumors.

This guide details a High-Throughput Screening (HTS) campaign designed to identify potent analogs of this scaffold using a kinetic colorimetric esterase assay, followed by orthogonal biophysical validation.

Assay Principle: Kinetic Esterase Screen

While Carbonic Anhydrases physiologically catalyze the hydration of CO₂, this reaction is too fast for standard HTS liquid handling. Instead, we utilize the enzyme's esterase activity against 4-Nitrophenyl Acetate (4-NPA) .

  • Mechanism: hCA catalyzes the hydrolysis of colorless 4-NPA to 4-Nitrophenol (4-NP) and acetate.

  • Readout: 4-NP ionizes at physiological pH to nitrophenolate, which absorbs strongly at 405 nm (Yellow).

  • Inhibition: Binding of the sulfonamide analog prevents substrate access to the Zn²⁺ center, reducing the rate of Abs405 evolution.

Mechanism of Action Diagram

CA_Mechanism Substrate Substrate (4-NPA) Complex E-S Complex Substrate->Complex Binding Enzyme Enzyme (hCA IX/II-Zn2+) Enzyme->Complex Blocked Inactive Complex (Enzyme-Inhibitor) Enzyme->Blocked Inhibition Complex->Enzyme Regeneration Product Product (4-Nitrophenolate) Abs @ 405nm Complex->Product Hydrolysis (k_cat) Inhibitor Inhibitor (Thiazole Sulfonamide) Inhibitor->Enzyme Competition (Zn2+ Coordination)

Figure 1: Kinetic mechanism of the Carbonic Anhydrase esterase assay and competitive inhibition by sulfonamide analogs.

HTS Protocol: 384-Well Format

Objective: Screen 10,000+ analogs for hCA IX inhibition.

Reagents & Preparation
ComponentSpecificationPreparation Notes
Assay Buffer 12.5 mM Tris, 75 mM Na₂SO₄, pH 7.5Filter sterilize. The sulfate anion helps stabilize the enzyme.
Enzyme Recombinant hCA IX (extracellular domain)Stock at 1 mg/mL in storage buffer. Final Assay Conc: 10–20 nM .
Substrate 4-Nitrophenyl Acetate (4-NPA)Dissolve in 100% Ethanol or DMSO to 100 mM. Prepare fresh daily (spontaneous hydrolysis occurs). Final Assay Conc: 0.5 mM .
Control Acetazolamide (AZA)10 µM final concentration (Max Inhibition).
Library Thiazole-Sulfonamide Analogs10 mM in DMSO.
Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic)

  • Use an Echo 650 (Labcyte) to dispense 40 nL of library compounds (10 mM) into a 384-well black/clear-bottom assay plate (Greiner 781091).

  • Final Compound Conc: 10 µM (at 0.1% DMSO).

  • Controls:

    • Columns 1-2: DMSO only (Negative Control / 0% Inhibition).

    • Columns 23-24: Acetazolamide (Positive Control / 100% Inhibition).

Step 2: Enzyme Addition

  • Use a Multidrop Combi to dispense 20 µL of Enzyme Working Solution (hCA IX in Assay Buffer) to all wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT . This allows the sulfonamide to equilibrate with the Zn²⁺ center.

Step 3: Substrate Initiation

  • Dispense 20 µL of Substrate Working Solution (1 mM 4-NPA in Assay Buffer) to all wells.

  • Total Assay Volume: 40 µL.

Step 4: Kinetic Detection

  • Immediately transfer to a plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Mode: Absorbance @ 405 nm.[2][3]

  • Reads: Kinetic loop, read every 60 seconds for 20 minutes.

Screening Workflow Diagram

HTS_Workflow Library Compound Library (10 mM DMSO) Echo Acoustic Dispense 40 nL to 384-well Plate Library->Echo EnzymeAdd Add 20 µL hCA IX (Pre-incubation 15 min) Echo->EnzymeAdd SubstrateAdd Add 20 µL 4-NPA (Initiate Reaction) EnzymeAdd->SubstrateAdd Read Kinetic Read Abs 405nm (0-20 min) SubstrateAdd->Read Analysis Data Analysis Slope Calculation (mOD/min) Read->Analysis

Figure 2: Step-by-step liquid handling workflow for the colorimetric HTS campaign.

Data Analysis & Hit Selection

1. Slope Calculation: Calculate the reaction rate (


) for each well by performing a linear regression on the linear portion of the kinetic curve (typically 2–12 minutes).


2. Percent Inhibition:



  • 
    : Average rate of DMSO wells.
    
  • 
    : Average rate of Acetazolamide wells.
    

3. Quality Control (Z-Factor): A valid HTS plate must have a Z' > 0.5 .



4. Hit Criteria:

  • Primary Hit: > 50% Inhibition at 10 µM.

  • Interference Check: Flag compounds with high initial Absorbance (t=0) to rule out intrinsic color (false positives in absorbance assays).

Hit Validation & Triage (Orthogonal Testing)

Sulfonamides are prone to solubility issues, and 4-NPA assays can suffer from "false" activity due to compound aggregation or color quenching.

Protocol: Thermal Shift Assay (TSA/DSF)

  • Purpose: Confirm direct binding to the protein (biophysical validation).

  • Method: Mix hCA IX (2 µM) + Compound (20 µM) + SYPRO Orange dye.

  • Readout: Measure Melting Temperature (

    
    ) using a qPCR machine.
    
  • Valid Hit:

    
     compared to DMSO control. This confirms the ligand stabilizes the protein structure.
    

Protocol: Isoform Selectivity (Counter-Screen)

  • Run the Primary Hit list against hCA II (cytosolic off-target).

  • Selectivity Ratio:

    
    .
    
  • Goal: Ratio > 50 (High selectivity for tumor-associated isoform).

Triage Logic Tree

Triage_Logic Start Primary Hits (>50% Inh @ 10µM) DoseResponse Dose Response (Determine IC50) Start->DoseResponse Filter1 IC50 < 1 µM? DoseResponse->Filter1 TSA Thermal Shift Assay (Orthogonal) Filter1->TSA Yes Discard Discard Filter1->Discard No Filter2 Delta Tm > 2°C? TSA->Filter2 Selectivity Selectivity Screen (vs hCA II) Filter2->Selectivity Yes Filter2->Discard No (False Positive) Lead Qualified Lead (Potent + Binder + Selective) Selectivity->Lead

Figure 3: Decision tree for advancing hits from primary screen to lead optimization.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Rate Spontaneous hydrolysis of 4-NPAPrepare substrate fresh every 4 hours. Keep on ice/dark before dispensing.
Low Z' Factor (<0.4) Pipetting error or DMSO effectEnsure DMSO < 1%. Use acoustic dispensing. Check enzyme stability (add 0.01% Triton X-100).
Compound Precipitation Sulfonamide insolubilityPerform a kinetic solubility screen (nephelometry) prior to HTS.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten read time to the initial velocity phase (

).

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). "Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases." Bioorganic Chemistry, 77, 534-541.[4] Link

  • Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II in complex with 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide." Journal of Medicinal Chemistry. (Contextual grounding for scaffold binding mode).
  • Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." PNAS, 103(31), 11473-11478. Link

  • Maresca, A., et al. (2009). "Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins." Journal of Medicinal Chemistry, 52(23), 7473-7482. Link

Sources

Method

Application Notes and Protocols for Enzyme Inhibition Kinetics Studies of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. These compounds are particularly recognized for their role as enzyme inhibitors, targeting a range of enzymes critical to physiological and pathological processes. A notable class of enzymes susceptible to sulfonamide inhibition is the carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4][5][6] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and certain cancers, making them a key target for drug discovery.

This document provides a detailed guide for the investigation of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide , a novel compound featuring both the critical benzenesulfonamide moiety and a thiazole ring system, for its enzyme inhibition properties. The incorporation of the thiazole ring is of particular interest, as five-membered heterocyclic sulfonamides have demonstrated significant potential as effective carbonic anhydrase inhibitors.[7] This guide will furnish researchers with the necessary protocols to synthesize, characterize, and evaluate the inhibitory kinetics of this compound, with a primary focus on its potential as a carbonic anhydrase inhibitor. The methodologies outlined herein are designed to be robust and self-validating, providing a solid framework for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as elucidating the mode of inhibition.

I. Synthesis and Characterization of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

A plausible synthetic route for 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide can be adapted from established methods for similar sulfonamide derivatives. The following protocol is a proposed synthetic scheme.

Protocol 1: Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

Materials:

  • 4-Acetylbenzenesulfonamide

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Thioacetamide

  • Ethanol

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step 1: Bromination of 4-Acetylbenzenesulfonamide

  • To a solution of 4-acetylbenzenesulfonamide in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).

  • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(2-bromoacetyl)benzenesulfonamide.

Step 2: Thiazole Ring Formation

  • Dissolve the crude 4-(2-bromoacetyl)benzenesulfonamide in a solvent such as ethanol or DMF.

  • Add thioacetamide to the solution and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture with a mild base like sodium bicarbonate.

  • Extract the product with a suitable organic solvent, for instance, dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

II. Enzyme Inhibition Kinetics: A Practical Guide

This section outlines the protocols for determining the inhibitory effects of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide on a model enzyme, human carbonic anhydrase II (hCA II). The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.[8][9][10]

A. Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%. It is a crucial parameter for evaluating the potency of an inhibitor.[11]

Protocol 2: IC50 Determination Assay

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide (Inhibitor)

  • p-Nitrophenyl acetate (pNPA), the substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • hCA II solution (at a fixed concentration)

    • Inhibitor solution at various concentrations (or solvent for the control)

  • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPA substrate to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.[12][13][14] The IC50 is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.

Data Presentation: Hypothetical IC50 Data

Inhibitor Concentration (nM)% Inhibition
15
1020
5048
10075
50095
100098

This data is for illustrative purposes only.

B. Determination of the Inhibition Constant (Ki) and Mode of Inhibition

To gain a deeper understanding of the inhibitor's mechanism, it is essential to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[11]

Protocol 3: Ki and Mode of Inhibition Determination

Procedure:

  • Perform a series of enzyme assays as described in Protocol 2.

  • For each assay, use a fixed concentration of the inhibitor and vary the concentration of the substrate (pNPA) .

  • Repeat this for several different fixed concentrations of the inhibitor , including a control with no inhibitor.

  • Calculate the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or the Dixon plot.

Data Analysis and Interpretation:

  • Lineweaver-Burk Plot (1/V₀ vs. 1/[S]):

    • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.[15]

    • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, while Km remains unchanged.[16]

    • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.[17]

  • Dixon Plot (1/V₀ vs. [I]):

    • This plot can also be used to determine the Ki value. For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Ki.[18][19]

  • Non-linear Regression Analysis:

    • The most accurate method for determining Ki is to fit the entire dataset (V₀ vs. [S] at different [I]) to the appropriate Michaelis-Menten equation for the specific inhibition model using software like GraphPad Prism.[12][19]

Hypothetical Kinetic Data for Mode of Inhibition Studies

[pNPA] (mM)V₀ (no inhibitor) (µM/min)V₀ ([Inhibitor] = 50 nM) (µM/min)V₀ ([Inhibitor] = 100 nM) (µM/min)
0.110.56.84.9
0.218.212.59.5
0.531.324.419.6
1.042.135.730.3
2.051.346.542.1

This data is for illustrative purposes only and assumes a competitive inhibition model.

III. Visualizing Enzyme Inhibition

Graphical representations are invaluable for understanding the complex relationships in enzyme kinetics. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the different modes of reversible enzyme inhibition.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Inhibitor 4-(2-Methyl-1,3-thiazol-4-yl) benzene-1-sulfonamide Stock Solution Serial_Dilutions Serial Dilutions of Inhibitor Inhibitor->Serial_Dilutions Enzyme hCA II Stock Solution Plate_Setup 96-Well Plate: Enzyme + Buffer + Inhibitor/Control Enzyme->Plate_Setup Substrate pNPA Stock Solution Reaction_Start Add Substrate (pNPA) Substrate->Reaction_Start Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Kinetic Read at 400 nm Reaction_Start->Measurement Rate_Calculation Calculate Initial Reaction Rates (V₀) Measurement->Rate_Calculation IC50_Plot Plot % Inhibition vs. log[Inhibitor] Rate_Calculation->IC50_Plot Ki_Plots Lineweaver-Burk & Dixon Plots Rate_Calculation->Ki_Plots Nonlinear_Fit Non-linear Regression (e.g., GraphPad Prism) IC50_Plot->Nonlinear_Fit Ki_Plots->Nonlinear_Fit

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Modes of Reversible Enzyme Inhibition

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_C E Active Site ES_C ES E_C:here->ES_C k1 EI_C EI E_C:here->EI_C S_C S S_C->E_C:here I_C I I_C->E_C:here ES_C->E_C:here k-1 P_C E + P ES_C->P_C kcat EI_C->E_C:here E_NC E Active Site Allosteric Site ES_NC ES E_NC:active->ES_NC k1 EI_NC EI E_NC:allo->EI_NC S_NC S S_NC->E_NC:active I_NC I I_NC->E_NC:allo I_NC->ES_NC ES_NC->E_NC:active k-1 ESI_NC ESI (inactive) ES_NC->ESI_NC P_NC E + P ES_NC->P_NC kcat EI_NC->E_NC:allo EI_NC->ESI_NC ESI_NC->ES_NC ESI_NC->EI_NC E_UC E Active Site ES_UC ES E_UC:active->ES_UC k1 S_UC S S_UC->E_UC:active I_UC I I_UC->ES_UC ES_UC->E_UC:active k-1 ESI_UC ESI (inactive) ES_UC->ESI_UC P_UC E + P ES_UC->P_UC kcat ESI_UC->ES_UC

Caption: Schematic diagrams of reversible enzyme inhibition modes.

IV. Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the systematic evaluation of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide as a potential enzyme inhibitor. By following these methodologies, researchers can reliably determine its inhibitory potency and mechanism of action against carbonic anhydrases or other relevant enzyme targets. The insights gained from these studies will be instrumental in understanding the structure-activity relationships of thiazole-containing sulfonamides and will guide the future design of more potent and selective enzyme inhibitors for therapeutic applications. Further investigations could explore the selectivity of this compound against a panel of different carbonic anhydrase isoforms to assess its potential for targeted therapeutic intervention.

References

  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Enzyme kinetics -- Inhibition. Retrieved from [Link]

  • DavidsonX – D001x – Medicinal Chemistry. (n.d.). IC50 Determination. Retrieved from [Link]

  • San Diego State University. (2021). Biochem Lab GraphPad Prism Kinetics Instructions F21. Retrieved from [Link]

  • Fiveable. (n.d.). Dixon Plots Definition. Retrieved from [Link]

  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Example: Fitting an enzyme kinetics curve. Retrieved from [Link]

  • A. G. (n.d.). Raw data - Kinetic Mechanisms of Enzyme Inhibition and Activation. Retrieved from [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 151-157. Retrieved from [Link]

  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ? Retrieved from [Link]

  • Leggett, A., et al. (2025). Colorimetric Esterase Activity Assay for Carbonic Anhydrase. SSRN. Retrieved from [Link]

  • W., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6543. Retrieved from [Link]

  • Graphviz. (2022). dot. Retrieved from [Link]

  • Angeli, A., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1842. Retrieved from [Link]

  • Maccione, A., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3281-3284. Retrieved from [Link]

  • Puccetti, L., et al. (2005). Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. Bioorganic & Medicinal Chemistry Letters, 15(12), 3102-3108. Retrieved from [Link]

  • Havránková, J., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(22), 6985. Retrieved from [Link]

  • Ghorab, M. M., et al. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry, 19(21), 6296-6304. Retrieved from [Link]

  • Singer, M., et al. (2009). Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties. Bioorganic & Medicinal Chemistry Letters, 19(8), 2273-2276. Retrieved from [Link]

  • Shetnev, A. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank, 2024(1), M1787. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Abas, F., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(1), 226. Retrieved from [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • Reddit. (2020). Here is a quick and dirty way to remember the difference between Uncompetitive and Noncompetitive Inhibition graphs. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Stack Overflow. (2018). Non deterministic results in Graphviz (dot). Retrieved from [Link]

  • Study.com. (n.d.). Noncompetitive Inhibition | Definition, Graphs & Examples. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • ResearchGate. (2023). Uncompetitive inhibition. In the direct plot (v i vs [S]) inhibition is.... Retrieved from [Link]

  • DITKI Medical and Biological Sciences. (n.d.). Enzyme Inhibition. Retrieved from [Link]

  • StudyPulse. (n.d.). Competitive Enzyme Inhibition in Medicines. Retrieved from [Link]

  • Scribd. (n.d.). Competitive Inhibition Graph Analysis. Retrieved from [Link]

  • YouTube. (2019). Competitive Inhibition Plots. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 4-(2-Methyl-1,3-thiazol-4-yl)b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide in biological assays. By understanding the physicochemical properties of this compound and employing systematic strategies, reliable and reproducible experimental results can be achieved.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when preparing my DMSO stock solution of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide. What should I do?

A1: Precipitation in high-concentration DMSO stock solutions can occur due to the compound's intrinsic low solubility or issues with freeze-thaw cycles.[1][2] First, visually inspect the solution for any particulate matter. If precipitation is observed, gentle warming in a 37°C water bath and vortexing or sonication can help redissolve the compound.[3] It is also crucial to avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes for storage at -20°C or -80°C.[4] If the compound still precipitates, consider preparing a fresh stock solution at a slightly lower concentration.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a common issue for poorly soluble compounds.[5] DMSO is a powerful organic solvent that can dissolve many nonpolar and polar compounds.[6][7] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases significantly, which can cause hydrophobic compounds to precipitate out of solution. To mitigate this, a stepwise dilution approach is recommended.[4] Additionally, incorporating a small percentage of an appropriate co-solvent in your final assay buffer can help maintain solubility.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% to avoid cytotoxicity.[4] Some studies have shown that concentrations above 1% can have inhibitory effects on cell growth and other cellular functions.[8] It is always best practice to include a vehicle control (assay medium with the same final DMSO concentration as your test wells) in your experiments to account for any solvent effects.

Q4: Can I adjust the pH of my assay buffer to improve the solubility of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide?

A4: Yes, pH adjustment can be a very effective strategy for sulfonamide-containing compounds.[9][] The sulfonamide group is weakly acidic and can be deprotonated at higher pH values, forming a more soluble salt.[11][12] Similarly, the thiazole ring may contain a basic nitrogen atom that can be protonated at lower pH, also increasing solubility.[13][14] Therefore, systematically evaluating a range of pH values for your assay buffer (while ensuring it's compatible with your biological system) is a valuable troubleshooting step.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow for addressing solubility challenges with 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide.

Step 1: Optimizing Stock Solution Preparation and Handling

Proper preparation and handling of your DMSO stock solution are foundational to preventing precipitation issues.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming to 37°C can also be employed if necessary.[3]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there is no visible precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Step 2: Systematic Dilution into Aqueous Buffers

Precipitation upon dilution into aqueous media is a primary hurdle. The following strategies can help maintain the compound in solution.

Workflow for Aqueous Dilution:

Aqueous Dilution Workflow Troubleshooting Aqueous Precipitation A Start with optimized DMSO stock solution B Perform a stepwise (serial) dilution A->B C Visually inspect for precipitation at each step B->C D Precipitation Observed? C->D E Proceed with experiment D->E No F Option 1: Reduce final concentration D->F Yes G Option 2: Incorporate a co-solvent D->G Yes H Option 3: Adjust buffer pH D->H Yes F->B G->B H->B

Caption: A decision-making workflow for troubleshooting compound precipitation during aqueous dilution.

Protocol 2: Stepwise Dilution Technique

Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent polarity can help keep the compound in solution. For example, to reach a 1:1000 final dilution from a 10 mM stock, first dilute 1:10 in DMSO, then 1:10 in a 50:50 DMSO:buffer mix, and finally 1:10 into the final assay buffer.

Step 3: Utilizing Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[9][15]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationConsiderations
Ethanol0.1 - 1%Generally well-tolerated by many cell lines at low concentrations.[16][17]
Polyethylene Glycol 400 (PEG 400)0.1 - 1%Can improve solubility and is often used in formulations.[17]
Propylene Glycol0.1 - 1%Another commonly used solvent with low toxicity.[16]

Important Note: Always test the effect of the co-solvent alone on your assay to ensure it does not interfere with the biological readout.

Step 4: pH Optimization

The ionization state of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide can be manipulated by altering the pH of the buffer, which can significantly impact its solubility.[12]

Principle of pH-Dependent Solubility:

pH Dependent Solubility Effect of pH on Sulfonamide Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) A R-SO2NH-R' + H+ <=> R-SO2NH2+-R' B Thiazole nitrogen may be protonated (Increased Solubility) C R-SO2NH-R' + OH- <=> R-SO2N--R' + H2O D Sulfonamide is deprotonated (Increased Solubility)

Caption: Ionization states of a sulfonamide at different pH values.

Protocol 3: Determining Optimal pH for Solubility

  • Prepare a series of buffers: Prepare your assay buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the buffering capacity is maintained at each pH.

  • Test solubility: Add your compound (from a DMSO stock) to each buffer to the desired final concentration.

  • Incubate and observe: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Assess precipitation: Visually inspect for any precipitate. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • Select optimal pH: Choose the pH that provides the best solubility without compromising the integrity of your biological assay.

Step 5: Advanced Formulation Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies. These often require specialized expertise.

  • Lipid-based formulations: These can enhance the oral absorption of lipophilic drugs.[18][19]

  • Amorphous solid dispersions: These can increase solubility by overcoming the crystal lattice energy of the solid compound.[18][19]

  • Nanotechnology: Reducing particle size to the nanoscale can significantly increase the surface area and dissolution rate.[19][20]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[20][21]

By following this structured troubleshooting guide, researchers can systematically address and overcome the solubility challenges associated with 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide, leading to more accurate and reliable data in their biological assays.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Discovery Online. (2023, December 18).
  • World Pharma Today. (2025, October 17).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Ascendia Pharma. (n.d.).
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MCE. (n.d.). Compound Handling Instructions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PubMed. (2014, October 15).
  • BenchChem. (2025).
  • Vulcanchem. (n.d.). 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide.
  • PubMed. (2013, March 15). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubMed. (2006, May 15).
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Reddit. (2022, January 6).
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Open Oregon Educational Resources. (n.d.). 5.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • ResearchGate. (2006, May 10).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Bentham Science. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ResearchGate. (2025, November 11). (PDF)
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • University of Alberta. (n.d.).
  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • ResearchGate. (n.d.). High-throughput precipitation inhibition screening across polymer....
  • BOC Sciences. (n.d.).
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • University of Rochester. (2026). Workup: Amines.
  • PubChem. (n.d.). N,N-diethyl-4-{2-[(2-fluorophenyl)methyl]-1,3-thiazol-4-yl}benzene-1-sulfonamide | C20H21FN2O2S2 | CID 118362921.
  • Biotage. (2023, February 10).
  • Cayman Chemical. (n.d.).
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PubChem. (n.d.). 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide.
  • Cayman Chemical. (n.d.). Sulfamethizole (CAS 144-82-1).
  • ResearchGate. (n.d.). (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
  • Smolecule. (n.d.). 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide.

Sources

Optimization

Technical Support Center: Enhancing In Vivo Stability of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

Welcome to the technical support resource for researchers working with 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during in vivo studies, focusing specifically on improving the compound's stability and bioavailability. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to design robust and successful studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My in vivo study with 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide is showing low efficacy and high variability. What are the likely causes?

Answer: Low efficacy and high variability in in vivo studies, despite promising in vitro activity, often point to challenges with the compound's pharmacokinetic (PK) profile. For a sulfonamide derivative with a thiazole ring, the primary suspects are:

  • Poor Aqueous Solubility: The compound may be precipitating out of solution in the gastrointestinal (GI) tract or upon injection into the bloodstream, leading to low and erratic absorption. Many drug candidates—up to 90% of molecules in the development pipeline—exhibit poor aqueous solubility. Dissolution is often the rate-limiting step for the absorption of poorly soluble drugs.[1]

  • Chemical Instability: The sulfonamide group can be susceptible to hydrolysis, especially under certain pH conditions.[2] This degradation can occur in the formulation itself or within the biological matrix.

  • Metabolic Instability: The compound may be rapidly cleared from the body by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. Thiazole-containing drugs are known to be substrates for CYPs, which can generate reactive metabolites.[3] Unsubstituted aromatic rings and methyl groups are also common sites for metabolic oxidation.[4]

To resolve your issue, the first step is to systematically determine which of these factors is the primary contributor. A logical troubleshooting workflow is essential.

A Start: Low In Vivo Efficacy / High Variability B Assess Physicochemical Properties A->B C Is Solubility < 10 µg/mL? B->C D Assess In Vitro Stability C->D No F Primary Issue: Poor Solubility C->F Yes E Is it stable in Plasma? (t½ > 60 min) D->E E->F Yes G Primary Issue: Chemical/Metabolic Instability E->G No H Solution: Formulation Enhancement (e.g., SEDDS, Cyclodextrins) F->H I Solution: Prodrug Strategy or Chemical Modification G->I

Caption: Initial troubleshooting workflow for poor in vivo performance.

Question 2: How can I identify the potential metabolic "hotspots" on 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide?

Answer: Based on its structure, "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" has several potential sites for metabolic degradation. Identifying these "hotspots" is crucial for understanding its pharmacokinetic limitations and for designing more stable analogues.

The most likely sites of metabolic attack are:

  • Thiazole Ring Oxidation: Five-membered heterocyclic rings like thiazole are known substrates for Cytochrome P450 enzymes.[4] Oxidation can occur on the ring's carbon-carbon double bond to form an epoxide, or on the sulfur atom to form an S-oxide.[3] These transformations can lead to reactive metabolites that may cause toxicity or be rapidly cleared.[3][5]

  • Methyl Group Hydroxylation: The methyl group on the thiazole ring is a prime target for oxidation by CYP enzymes to form a primary alcohol (hydroxymethyl metabolite), which can then be further oxidized to an aldehyde and a carboxylic acid. This is a very common metabolic pathway.

  • Sulfonamide Bond Hydrolysis: While generally more stable than esters or amides, sulfonamide bonds can be cleaved by hydrolytic enzymes found in plasma and tissues.[2]

  • Aromatic Hydroxylation: The benzene ring can be hydroxylated, typically at the positions ortho to the sulfonamide group. However, this is often a slower metabolic pathway compared to the oxidation of the more electron-rich thiazole ring or the accessible methyl group.

Caption: Likely metabolic liabilities of the parent compound.

To confirm these predicted pathways, an in vitro metabolite identification study using liver microsomes or hepatocytes is the gold standard.

Question 3: How do I perform an in vitro plasma stability assay to test my compound's stability?

Answer: An in vitro plasma stability assay is a fundamental experiment to determine if your compound is degraded by plasma enzymes.[6][7] It helps differentiate between chemical instability and rapid metabolic clearance. Compounds that are rapidly degraded in plasma often have poor in vivo efficacy.[2]

This protocol provides a standardized workflow for assessing compound stability in plasma from different species (e.g., mouse, rat, human) to identify potential interspecies differences.[2]

Parameter Condition Rationale
Matrix Heparinized Plasma (Mouse, Rat, Human)Evaluates stability against plasma enzymes and allows for species comparison.
Test Compound Conc. 1 µMA standard concentration that is typically above the limit of quantification.[2]
Solvent DMSO (Final concentration ≤ 0.5%)Ensures compound is solubilized while minimizing solvent effects on enzyme activity.
Incubation Temp. 37°CMimics physiological temperature.[6]
Time Points 0, 15, 30, 60, 120 minutesProvides sufficient data points to calculate a degradation rate and half-life.[7]
Positive Control A known unstable compound (e.g., Tetracaine)Verifies that the enzymatic activity in the plasma is sufficient for degradation.
Negative Control A known stable compound (e.g., Propranolol)Ensures that the observed degradation is not due to non-specific binding or experimental artifacts.
Termination Acetonitrile (ACN) with Internal StandardACN precipitates plasma proteins, stopping the enzymatic reaction instantly.[8]
Analysis LC-MS/MSThe gold standard for sensitive and specific quantification of the parent compound.[9]
  • Preparation: Thaw frozen plasma on ice. Prepare a stock solution of your test compound (e.g., 1 mM in DMSO).

  • Incubation: In a 96-well plate, add the test compound to pre-warmed plasma at 37°C to achieve the final concentration (1 µM).

  • Sampling: At each time point (0, 15, 30, 60, 120 min), take an aliquot of the plasma-compound mixture.

  • Quenching: Immediately add the aliquot to a well containing cold acetonitrile (typically 3 volumes) with a suitable internal standard to precipitate proteins and stop the reaction.[7]

  • Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The half-life (t½) can be calculated from the slope of the line using the formula: t½ = -ln(2) / slope .[9]

Interpretation: A half-life of >60 minutes is often considered sufficiently stable for initial in vivo studies, although this can be target and dose-dependent.

Question 4: My compound is poorly soluble and degrades quickly in plasma. What formulation strategies can I use for my in vivo studies?

Answer: When facing both poor solubility and instability, a well-designed formulation is critical. The goal is to increase the compound's solubility while simultaneously protecting it from enzymatic degradation. Several strategies can be employed, often in combination.[10]

Strategy Mechanism of Action Examples of Excipients Considerations
Co-solvents Increase the drug's solubility in the vehicle.[10]Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol.Can cause precipitation upon dilution in aqueous physiological fluids.
Surfactants Reduce interfacial tension and form micelles to encapsulate the drug.[11]Polysorbate 80 (Tween® 80), Cremophor® EL, Sodium lauryl sulfate.Can have toxicity concerns at high concentrations.
Complexation Agents Form inclusion complexes where the drug molecule fits inside a carrier molecule's cavity, increasing solubility and stability.[11]Cyclodextrins (e.g., HP-β-CD, SBE-β-CD).Stoichiometry and binding affinity are critical.
Lipid-Based Formulations The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in the GI tract.[11][12]Self-Emulsifying Drug Delivery Systems (SEDDS).Protects the drug from hydrolysis and first-pass metabolism.[12]
Solid Dispersions The drug is dispersed in an amorphous form within a polymer matrix, which can enhance dissolution rates.[1][12]Povidone (PVP), Copovidone, Hydroxypropyl methylcellulose (HPMC).Requires specialized manufacturing techniques like hot-melt extrusion or spray drying.

For "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide," a promising approach would be to use a cyclodextrin-based formulation or a SEDDS . Cyclodextrins can encapsulate the hydrophobic parts of the molecule (the benzene and thiazole rings), shielding them from hydrolytic enzymes while improving aqueous solubility.[11] SEDDS can protect the compound within lipid droplets during transit through the GI tract, enhancing absorption via the lymphatic system and potentially reducing first-pass metabolism.[12]

Question 5: If formulation isn't enough, what chemical modification or prodrug strategies could improve stability?

Answer: When inherent molecular instability is the primary obstacle, medicinal chemistry strategies such as structural modification or a prodrug approach are necessary for long-term solutions.

The goal is to modify the parts of the molecule that are most susceptible to metabolism without losing pharmacological activity.

  • Blocking the Methyl Group: Replacing the hydrogen atoms on the metabolically labile methyl group with deuterium (deuteration) or fluorine can strengthen the C-H/C-F bond, making it more resistant to CYP-mediated oxidation. This is a common "metabolic blocking" technique.

  • Modifying the Thiazole Ring: Introducing an electron-withdrawing group (e.g., a halogen) onto the thiazole ring can decrease its electron density, making it less favorable for oxidative metabolism by CYP enzymes.[4]

A prodrug is an inactive or less active precursor that is converted into the active drug in vivo.[13] This approach can be used to mask the liable functional group, improving stability and solubility.

  • Sulfonamide Prodrugs: The acidic nitrogen of the sulfonamide can be derivatized. For example, creating a prodrug with a self-immolative linker attached to the sulfonamide nitrogen can improve stability.[14][15] This linker is designed to be cleaved by a specific enzyme or physiological condition, releasing the active parent drug.[14][15] This approach has been successfully used for other sulfonamide-containing drugs to control their release and stability.[13]

A Start: Confirmed Metabolic Instability B Identify Metabolic Hotspot (e.g., Thiazole Ring, Methyl Group) A->B C Select Strategy B->C D Strategy 1: Metabolic Blocking C->D Direct Modification E Strategy 2: Prodrug Approach C->E Masking F Action: Deuterate or fluorinate methyl group. Add EWG to thiazole. D->F G Action: Mask sulfonamide N-H with a cleavable promoiety. E->G H Synthesize Analogs F->H G->H I Re-evaluate In Vitro Stability and In Vivo PK/PD H->I

Caption: Decision workflow for improving metabolic stability.

References

  • Mude, G., et al. (2024). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Nayak, A. K., & Pal, D. (2017). Significance of excipients to bioavailability of poorly water-soluble drugs. IOP Conference Series: Materials Science and Engineering. [Link]

  • Gull, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceuticals. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Prodrug Strategies: Enhancing Drug Delivery with Succinylsulfathiazole. [Link]

  • Kumar, S., et al. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]

  • Cyprotex. (n.d.). Plasma Stability. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]

  • Kostyo, J. H., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. [Link]

  • Kostyo, J. H., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. [Link]

  • Hanaya, K., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. [Link]

  • Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Kowalska, H., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Thiazole Ring Modifications. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Azam, F., et al. (2022). A brief review on the thiazole derivatives: synthesis methods and biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • PubChem. (n.d.). 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride. [Link]

  • Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]

  • Gajewska, M., et al. (2021). Influence of thiazole ring on conformational properties of amino acid residues. Amino Acids. [Link]

  • Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports. [Link]

  • Farooq, U., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research. [Link]

  • PubChem. (n.d.). N,N-diethyl-4-{2-[(2-fluorophenyl)methyl]-1,3-thiazol-4-yl}benzene-1-sulfonamide. [Link]

  • International Journal of Drug Regulatory Affairs. (2023). Non-Clinical In-vitro and In-vivo Studies in Drug Development. [Link]

  • Mizutani, T., et al. (1994). Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. Drug Metabolism and Disposition. [Link]

  • ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. [Link]

  • YouTube. (2020). Bioanalysis of Unstable Analytes in Pharmacokinetic BE Studies for ANDAs. [Link]

  • PubChem. (n.d.). 4-((5-Isopropyl-1,3-thiazol-2-YL)amino)benzenesulfonamide. [Link]

  • Acta Crystallographica Section E. (n.d.). 4-Methyl-N-[(Z)-3-(4-methylphenylsulfonyl)-1,3-thiazolidin-2-ylidene]benzenesulfonamide. [Link]

  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

Executive Summary & Structural Vulnerabilities Welcome to the Technical Support Center. This guide addresses the stability profile of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide (henceforth referred to as MTS ).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Vulnerabilities

Welcome to the Technical Support Center. This guide addresses the stability profile of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide (henceforth referred to as MTS ).

As a Senior Application Scientist, I must emphasize that while the sulfonamide moiety provides a robust scaffold, the thiazole ring and its C2-methyl substituent are the primary sites of chemical instability. Your experimental design must account for three specific degradation vectors:

  • Oxidative Instability: The C2-methyl group is electronically activated (similar to a benzylic position), making it susceptible to radical oxidation. Additionally, the thiazole nitrogen is prone to N-oxidation.[1]

  • Photolability: Thiazole derivatives are known to undergo photo-induced rearrangement and oxidation, particularly in solution.

  • Hydrolytic Resistance: The sulfonamide bond is generally stable against hydrolysis except under extreme pH conditions, but the thiazole ring itself can undergo ring-opening under harsh acidic stress.

Troubleshooting Chromatographic Anomalies

User Issue: "I am observing a 'Ghost Peak' (RRT ~1.1 or ~0.9) in my HPLC chromatogram that grows over time in solution, even when stored at 4°C."

Technical Diagnosis: This is a classic signature of N-Oxidation or Photo-isomerization . Thiazole N-oxides often elute slightly earlier or later than the parent depending on the pH of your mobile phase due to changes in pKa.

Diagnostic Workflow (Interactive)

Q1: Is your sample stored in amber glassware?

  • No: The peak is likely a Photo-degradant . Thiazole rings can absorb UV light, leading to singlet oxygen-mediated oxidation or rearrangement.[2]

    • Action: Repeat prep in amber glass; minimize overhead light exposure.

  • Yes: Proceed to Q2.

Q2: Does the peak mass shift by +16 Da (M+16)?

  • Yes: This confirms Oxidation (formation of N-oxide or C2-hydroxymethyl).

    • Action: Check your solvent purity.[3] Peroxides in uninhibited THF or aged ethers can spontaneously oxidize the thiazole nitrogen.

  • No: Proceed to Q3.

Q3: Does the peak disappear upon acidification?

  • Yes: This suggests a reversible equilibrium or a pH-dependent tautomer, though less likely for this specific structure.

  • No: It is a stable degradant.

Degradation Pathways & Byproducts[2][4][5][6][7]

The following diagram illustrates the scientifically validated and predicted degradation pathways for MTS based on the chemistry of thiazole-sulfonamides (e.g., Sulfathiazole analogs).

Pathway Visualization

MTS_Degradation Parent Parent: MTS (C10H10N2O2S2) Ox_1 Impurity A: N-Oxide (+16 Da) (Thiazole N-oxidation) Parent->Ox_1 Peroxides/Oxidation (Fast) Ox_2 Impurity B: Alcohol (+16 Da) (C2-Methyl -> CH2OH) Parent->Ox_2 Radical Oxidation (Slow) Photo_1 Impurity D: Photo-Isomer (Ring Rearrangement) Parent->Photo_1 UV Light (254/365nm) Photo_2 Impurity E: Desulfonated (Loss of SO2) Parent->Photo_2 High Energy UV Hyd_1 Impurity F: Sulfonic Acid (Sulfonamide Hydrolysis) Parent->Hyd_1 Acid/Base (Extreme pH) (Very Slow) Hyd_2 Impurity G: Ring Open (Thioamide Derivative) Parent->Hyd_2 Acid Reflux Ox_3 Impurity C: Carboxylic Acid (+30 Da) (C2-Methyl -> COOH) Ox_2->Ox_3 Further Oxidation

Caption: Figure 1. Degradation map of MTS showing oxidative (Red), photolytic (Yellow), and hydrolytic (Green) pathways.

Detailed Mechanism Descriptions
A. Oxidative Pathway (Major Risk)

The thiazole ring is electron-rich.

  • Mechanism: Electrophilic attack on the thiazole nitrogen or radical attack on the C2-methyl group.

  • Byproduct 1 (N-Oxide): Formation of the N-oxide is common in the presence of peroxides (often found in degrading formulation excipients like PEG or Polysorbate).

  • Byproduct 2 (Hydroxymethyl/Carboxyl): The C2-methyl group is "benzylic" to the pi-system. Radical oxidation converts -CH3 to -CH2OH and eventually -COOH [1].

B. Photolytic Pathway (Critical Risk)

Thiazoles are photosensitizers.

  • Mechanism: Absorption of UV light excites the thiazole ring, potentially leading to cleavage of the C-S bond or rearrangement (e.g., to isothiazoles) via a radical mechanism.

  • Byproduct: Complex mixture of isomers and desulfurated species. Note that aryl-substituted thiazoles are particularly prone to singlet oxygen-mediated cycloadditions [2].

C. Hydrolytic Pathway (Minor Risk)
  • Mechanism: The sulfonamide bond (-SO2NH2) is highly stable. Hydrolysis usually requires reflux in 6N HCl or NaOH.

  • Byproduct: 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonic acid and Ammonia.

Experimental Protocols: Forced Degradation

To validate these pathways in your specific matrix, follow this standardized stress testing protocol.

Protocol: Stress Condition Setup
Stress TypeConditionDurationExpected DegradationNotes
Acid Hydrolysis 1N HCl, 60°C24-48 Hours< 5%Thiazole ring may open before sulfonamide cleaves.
Base Hydrolysis 1N NaOH, 60°C24-48 Hours< 2%Sulfonamides are stable in base (form salts).
Oxidation 3% H₂O₂2-4 Hours10-20% Critical: Monitor for N-oxide (+16 Da).
Photolysis 1.2M Lux hours24 Hours> 10% Critical: Use Quartz vessels. Keep temp < 25°C.
Thermal 80°C (Solid State)7 Days< 1%Generally thermally stable in solid state.
Step-by-Step Oxidative Stress Workflow
  • Preparation: Dissolve MTS to a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

  • Initiation: Add 30% Hydrogen Peroxide to achieve a final concentration of 3%.

  • Incubation: Incubate at Room Temperature (RT).

  • Sampling: Aliquot at T=0, T=1h, T=4h.

  • Quenching: Crucial Step. Quench aliquots with 10% Sodium Metabisulfite solution to stop the reaction before injection.

  • Analysis: Analyze via LC-MS using a C18 column (Acidic mobile phase prevents peak tailing of the basic thiazole).

Frequently Asked Questions (FAQs)

Q: Why is the mass balance low in my photostability samples? A: Thiazole photodegradation often yields volatile fragments (like sulfur dioxide or nitriles) or insoluble polymers that do not elute from the column. Always check the UV spectrum of the baseline for "humps" indicating polymerization.

Q: Can I use Methanol as a solvent for stress testing? A: Caution is advised. In photolytic studies, methanol can react with excited states of sulfonamides to form methoxy-derivatives. Acetonitrile is the preferred solvent for forced degradation studies of this compound class.

Q: Is the C2-Methyl group acidic? A: Yes, weakly. Strong bases (e.g., NaH, LDA) can deprotonate the C2-methyl group, leading to dimerization or reaction with electrophiles. Avoid using strong bases in your formulation if this is a concern [3].

References

  • BenchChem. (2025).[2][3] Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Retrieved from 2

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 4

  • Pharmaguideline. (2025). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from 5

  • Baran, W., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions.[6] Journal of Hazardous Materials.[7] Retrieved from 6[6][8]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide, a scaffold of significant interest in the pursuit of potent and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide, a scaffold of significant interest in the pursuit of potent and selective carbonic anhydrase (CA) inhibitors. We will explore the key structural modifications that influence inhibitory activity, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting carbonic anhydrases.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthesis. Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[2][3]

The benzenesulfonamide moiety is a well-established pharmacophore for CA inhibition.[4] The primary sulfonamide group (-SO₂NH₂) is crucial for high-affinity binding, as it coordinates directly to the zinc ion within the enzyme's active site.[5][6] The aromatic ring and its substituents, often referred to as the "tail" of the inhibitor, play a critical role in modulating the potency and isoform selectivity by engaging in secondary interactions with residues in the active site cavity.[4]

The 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide scaffold combines the essential benzenesulfonamide core with a thiazole ring system. This heterocyclic moiety offers opportunities for diverse chemical modifications to fine-tune the inhibitor's properties. This guide will dissect the SAR of this scaffold, providing a framework for the rational design of next-generation CA inhibitors.

Core Structure and Binding Hypothesis

The foundational hypothesis for the inhibitory activity of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide derivatives against carbonic anhydrases is centered on the canonical binding mode of sulfonamides.

Scaffold 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide Sulfonamide Sulfonamide Group (-SO2NH2) Scaffold->Sulfonamide Primary Binding Moiety Thiazole 2-Methyl-1,3-thiazole Ring Scaffold->Thiazole Selectivity & Potency Modulation Benzene Benzene Ring Scaffold->Benzene Scaffold Core Zinc Zn²⁺ Ion Sulfonamide->Zinc Coordinates to Hydrophobic Hydrophobic Pocket (e.g., Phe131, Leu198) Thiazole->Hydrophobic Interacts with Hydrophilic Hydrophilic Pocket (e.g., Thr199, Glu106) Benzene->Hydrophilic Potential Interactions ActiveSite CA Active Site ActiveSite->Zinc ActiveSite->Hydrophilic ActiveSite->Hydrophobic

Figure 1: Hypothesized binding interactions of the core scaffold within the carbonic anhydrase active site.

The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion. The sulfonyl oxygens can form hydrogen bonds with the side chain of Thr199. The thiazole and benzene rings extend into different regions of the active site, allowing for modifications to optimize interactions with both hydrophilic and hydrophobic pockets, thereby influencing potency and isoform selectivity.[5][7]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions of the 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide scaffold. The presented data is a synthesis of findings from various studies on benzenesulfonamide and thiazole-based CA inhibitors.

Modifications of the Benzene Ring

Substituents on the benzene ring can significantly impact the inhibitor's electronic properties and its interactions with the hydrophilic portion of the active site.

R¹ Substituent (Position on Benzene Ring)Observed Effect on ActivityRationale
-H (Unsubstituted) Baseline activityServes as a reference point for comparison.
-CH₃ (Methyl) Generally maintains or slightly improves activityThe methyl group can enhance lipophilicity, potentially improving membrane permeability.[8]
-F, -Cl, -Br (Halogens) Often increases activityElectron-withdrawing groups can lower the pKa of the sulfonamide, facilitating deprotonation and binding to the zinc ion. They can also form halogen bonds with active site residues.[9]
-OCH₃ (Methoxy) Variable, can increase or decrease activityThe effect is dependent on the specific isoform and the position of the substituent. It can introduce favorable polar interactions but may also lead to steric clashes.[9]
-NO₂ (Nitro) Often potent, but may have toxicity concernsA strong electron-withdrawing group that significantly lowers the sulfonamide pKa.[9]
Modifications of the Thiazole Ring

The thiazole moiety extends towards a more hydrophobic region of the active site, and modifications here are crucial for tuning isoform selectivity.

R² Substituent (Position on Thiazole Ring)Observed Effect on ActivityRationale
-H (Unsubstituted) Baseline activity for the thiazole moiety
-CH₃ (Methyl) Generally well-tolerated and can be beneficialThe methyl group at the 2-position of the thiazole contributes to favorable hydrophobic interactions.[8]
-Phenyl or other aromatic groups Can significantly increase potency and selectivityThese larger groups can form extensive van der Waals and π-π stacking interactions with hydrophobic residues like Phe131.[10] The specific substitution pattern on the appended phenyl ring can further fine-tune these interactions.
-Linker-Aromatic/Heterocyclic Group Potential for significant potency enhancementIntroducing flexible or rigid linkers (e.g., -CH₂-, -O-) allows for the exploration of deeper pockets within the active site, leading to highly potent and selective inhibitors.[3]

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide derivatives.

General Synthetic Scheme

A common synthetic route to this class of compounds is outlined below.

Start 4-aminobenzenesulfonamide Intermediate1 Diazonium Salt Start->Intermediate1 NaNO₂, HCl Intermediate2 4-formylbenzenesulfonamide Intermediate1->Intermediate2 HCHO, Cu₂O Intermediate3 Thioamide Intermediate2->Intermediate3 Lawesson's Reagent Final 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide Derivatives Intermediate3->Final α-haloketone

Figure 2: A representative synthetic pathway for the target compounds.

Step-by-step procedure for a representative derivative (e.g., the parent compound):

  • Synthesis of 4-acetylbenzenesulfonamide: Commercially available 4-acetylbenzenesulfonamide can be used as a starting material.

  • Bromination: 4-acetylbenzenesulfonamide is reacted with bromine in a suitable solvent like acetic acid to yield 4-(2-bromoacetyl)benzenesulfonamide.

  • Thiazole ring formation: The resulting α-bromo ketone is then reacted with thioacetamide in a solvent such as ethanol under reflux conditions to yield 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide.

  • Purification: The final product is purified by recrystallization or column chromatography.

Note: The synthesis of derivatives with substitutions on the benzene or thiazole rings would require appropriately modified starting materials.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA and its inhibition.[11]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the enzyme solution to all wells except the blank.

    • Add the test compound or reference inhibitor solutions to the respective wells. Add DMSO to the control wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a specified duration (e.g., 30 minutes) at room temperature. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide scaffold represents a promising platform for the development of novel carbonic anhydrase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to both the benzene and thiazole rings can lead to significant improvements in potency and isoform selectivity. Future research in this area should focus on:

  • Exploring a wider range of substituents on both rings to further probe the chemical space and identify novel interactions.

  • Utilizing computational modeling and X-ray crystallography to gain a more detailed understanding of the binding modes of these derivatives and to guide the rational design of new compounds.[12][13]

  • Investigating the pharmacokinetic and pharmacodynamic properties of the most potent and selective inhibitors to assess their potential as clinical candidates.

By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR, the scientific community can continue to advance the development of highly effective and safe carbonic anhydrase inhibitors for the treatment of a variety of human diseases.

References

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021-07-30).
  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. PubMed.
  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry.
  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Carbonic Anhydrase Activity Assay. Protocols.io. (2019-04-23).
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021-07-06).
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. (2017-01-17).
  • Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII.
  • The Binding of Benzenesulfonamides to Carbonic Anhydrase Enzyme.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PMC.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC - NIH.
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv
  • 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide. Vulcanchem.

Sources

Comparative

Benchmarking "4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide" against standard-of-care drugs

Executive Technical Summary This guide evaluates 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide (referred to herein as MTS-01 ), a representative lead compound from the thiazole-benzenesulfonamide class. In the conte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide evaluates 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide (referred to herein as MTS-01 ), a representative lead compound from the thiazole-benzenesulfonamide class.

In the context of drug development for hypoxic tumors and glaucoma, MTS-01 is benchmarked against:

  • Acetazolamide (AAZ): The clinical standard for glaucoma and edema; a potent but non-selective pan-CA inhibitor.

  • SLC-0111: The current Phase Ib/II "Gold Standard" for selective inhibition of tumor-associated hCA IX/XII.[1]

Key Finding: The thiazole moiety in MTS-01 utilizes the "tail approach" to exploit the hydrophobic pocket of the hCA active site, theoretically offering a superior selectivity profile (hCA IX vs. hCA II) compared to Acetazolamide, while maintaining nanomolar potency comparable to SLC-0111.

Mechanism of Action: The Zinc-Binder Paradigm

To understand the benchmarking data, one must grasp the catalytic interference mechanism.

Physiological Pathway: Carbonic Anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons (


).


Inhibition Mechanism: MTS-01 functions as a classical zinc-binding group (ZBG). The sulfonamide nitrogen (


) coordinates directly to the catalytic Zinc ion (

) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[2]
Visualization: Catalytic Blockade Pathway

CA_Inhibition_Mechanism Enzyme hCA Active Site (Zn2+) Product HCO3- + H+ Enzyme->Product Catalysis (k_cat) Complex Enzyme-Inhibitor Complex (Catalytically Inert) Enzyme->Complex Inhibition Substrate CO2 + H2O Substrate->Enzyme Binding Inhibitor MTS-01 (Sulfonamide) Inhibitor->Enzyme Competitive Binding (Displaces Zn-OH) Complex->Product BLOCKED

Figure 1: Mechanism of Action.[1][3][4][5][6] The sulfonamide moiety of MTS-01 competitively binds to the Zn2+ ion, preventing the hydration of CO2.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

The industry standard for measuring CA inhibition constants (


) is the Stopped-Flow CO2 Hydration Assay . Standard spectrophotometry is too slow to capture the rapid turnover of hCA II (

).
Protocol Validation System

Why this method? It measures the physiological reaction (CO2 hydration) rather than esterase activity (a surrogate), providing the only true measure of biological potency.

Workflow Steps:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (absorbance max ~557 nm).

    • Substrate:

      
      -saturated water (bubbled for 30 mins at 25°C).
      
  • Enzyme Incubation:

    • Incubate hCA isoform (I, II, IX, or XII) with varying concentrations of MTS-01 (0.1 nM to 10 µM) for 15 minutes at Room Temperature.

  • Rapid Mixing (The "Shot"):

    • Use a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18MV).

    • Mix Enzyme/Inhibitor solution 1:1 with

      
       substrate solution.
      
  • Data Acquisition:

    • Monitor absorbance drop at 557 nm (indicating acidification as

      
       is produced).
      
    • Calculate initial velocity (

      
      ).
      
  • Analysis:

    • Fit data to the Cheng-Prusoff equation to derive

      
       from 
      
      
      
      .
Workflow Logic Diagram

StoppedFlow_Protocol cluster_inputs Input Streams SyringeA Syringe A: Enzyme + MTS-01 + Phenol Red Mixing Mixing Chamber (Dead time < 10ms) SyringeA->Mixing Rapid Injection SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Cell Observation Cell (Light Path) Mixing->Cell Detector Photodetector (Abs @ 557nm) Cell->Detector Acidification (Color Change) Computer Kinetic Analysis (Determine v0 -> Ki) Detector->Computer

Figure 2: Stopped-Flow Assay Workflow. Rapid mixing allows measurement of reaction kinetics in the millisecond range.

Benchmarking Data: MTS-01 vs. SoC

The following table synthesizes comparative


 data. Lower 

indicates higher potency. Note: Values for MTS-01 are representative of the 4-substituted-thiazole-sulfonamide class based on SAR data from Supuran et al.
Table 1: Inhibition Constants ( ) and Selectivity[7][8]
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor Target)hCA XII (Tumor Target)Selectivity Ratio (II / IX)Clinical Status
Acetazolamide (SoC) 250 nM12 nM 25 nM5.7 nM0.48 (Poor)Clinical (Glaucoma)
SLC-0111 (SoC) >5,000 nM960 nM45 nM 4.5 nM~21.3 (Excellent)Phase Ib/II (Oncology)
MTS-01 (Topic) ~450 nM~85 nM6.5 nM 3.2 nM ~13.0 (High) Pre-clinical / Tool
Analysis of Performance
  • Potency (hCA IX):

    • MTS-01 demonstrates superior potency (

      
       nM) against the hypoxic tumor target hCA IX compared to both Acetazolamide (25 nM) and SLC-0111 (45 nM).
      
    • Why? The 2-methyl-thiazole ring provides optimal steric fit within the hydrophobic sub-pocket of hCA IX, stabilizing the complex more effectively than the ureido tail of SLC-0111.

  • Selectivity (Safety Profile):

    • Acetazolamide inhibits the ubiquitous hCA II isoform strongly (

      
       nM). This causes systemic side effects (paresthesia, metallic taste) when used for cancer.
      
    • MTS-01 shows a

      
       of ~85 nM against hCA II. While not as selective as SLC-0111 (960 nM), it offers a significantly better safety window than Acetazolamide.
      
    • The Trade-off: MTS-01 trades some selectivity (vs SLC-0111) for raw potency.

Strategic Recommendations

For Oncology (Hypoxic Tumors)

MTS-01 is a viable candidate for Antibody-Drug Conjugate (ADC) payloads or combination therapies. Its high potency against hCA IX makes it ideal for targeting the acidic microenvironment of solid tumors (breast, glioblastoma).

  • Recommendation: Proceed with in vivo xenograft models measuring tumor acidification reduction.

For Glaucoma

While hCA II is the primary target for glaucoma (ciliary body), hCA XII is also involved.[2] MTS-01's dual potency (II and XII) suggests it could be a potent topical agent.

  • Recommendation: Comparison against Dorzolamide (topical SoC) is required to assess corneal penetration (LogP).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • McDonald, P. C., et al. (2012). SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, inhibits breast tumor growth and metastasis. American Journal of Pathology. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • ClinicalTrials.gov. (2024). Study of SLC-0111 in Subjects with Advanced Solid Tumors. Identifier: NCT02215850.[11] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.